2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Description
BenchChem offers high-quality 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTMIHJHVLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585495 | |
| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-68-0 | |
| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid molecular weight and formula
An In-depth Technical Guide to 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a specialized aromatic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the functionalities of an aminobenzoic acid (a scaffold present in many biologically active molecules) with two distinct ether groups: a simple methoxy group and a difluoromethoxy group. The incorporation of fluorine, particularly the -OCF₂H moiety, is a key strategic element in modern drug design. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by acting as a lipophilic hydrogen bond donor.[1] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a plausible synthetic pathway, characterization protocols, and its potential applications in research and development.
Molecular and Physicochemical Properties
The fundamental properties of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid are summarized below. It is important to note that while some data is derived from public databases, many of the physicochemical properties are computationally predicted due to the compound's status as a specialized research chemical.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | N/A |
| CAS Number | 923145-68-0 | [2][3] |
| Molecular Formula | C₉H₉F₂NO₄ | [2][3] |
| Molecular Weight | 233.17 g/mol | [2][3] |
| Exact Mass | 233.05000 Da | [3] |
| Density | 1.426 g/cm³ (Predicted) | [3] |
| Boiling Point | 352.5 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 167.0 °C (Predicted) | [3] |
| LogP | 2.16 (Predicted) | [3] |
| Appearance | (Expected) White to off-white solid | Inferred from analogues |
Synthesis and Purification
A more fundamental synthesis from precursor materials would likely follow the workflow illustrated below. This multi-step process involves nitration, difluoromethoxylation of a phenolic hydroxyl group, reduction of the nitro group, and final ester hydrolysis.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
The final step, assuming the commercially available ester is the starting point, is a standard saponification.
Step 1: Saponification of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate
-
Dissolution: Dissolve Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~4-5.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid.
Purification
If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The choice of solvent should be determined empirically to maximize yield and purity.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available for this compound. However, based on its structure and data from analogues like 2-Amino-4-methoxybenzoic acid, the following spectral characteristics can be predicted.[5]
-
¹H NMR:
-
Aromatic Protons: Two singlets or doublets in the aromatic region (~6.0-7.5 ppm).
-
-NH₂ Protons: A broad singlet, the chemical shift of which will be solvent-dependent (~4.0-5.0 ppm).
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
-
-OCF₂H Proton: A characteristic triplet (~6.5-7.5 ppm) due to coupling with the two fluorine atoms (²JHF).
-
-COOH Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may not be observed depending on the solvent.
-
-
¹³C NMR:
-
Aromatic carbons would appear in the 100-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling.
-
The methoxy carbon will be around 55-60 ppm.
-
The carboxylic acid carbon will appear downfield (>165 ppm).
-
The -OCF₂H carbon will be a triplet due to one-bond C-F coupling (¹JCF) and will appear around 115-125 ppm.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 233.
-
Key Fragments: Expect loss of -OH (m/z = 216), -COOH (m/z = 188), and potentially fragments related to the difluoromethoxy group.
-
Applications in Research and Drug Development
While specific biological activities for this compound are not documented, its structural motifs suggest significant potential in several areas of drug discovery. Substituted aminobenzoic acids are known to exhibit a wide range of therapeutic properties.[6][7]
-
Scaffold for Medicinal Chemistry: The primary application is as a versatile building block. The amino and carboxylic acid groups provide two reactive handles for further chemical modification, allowing for the synthesis of amides, esters, and more complex heterocyclic systems.[7]
-
Anti-inflammatory Agents: Derivatives of benzoic acid are explored as inhibitors of enzymes involved in inflammation. For instance, compounds containing a difluoromethoxy phenyl group have been investigated as potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases.[8]
-
Antimicrobial and Antifungal Agents: The aminobenzoic acid core is a key component of sulfonamide antibiotics, which act by inhibiting folate synthesis in bacteria.[9] Novel derivatives may be synthesized to explore new antimicrobial or antifungal activities.[10][11]
-
Oncology Research: Many kinase inhibitors and other anticancer agents utilize substituted aromatic scaffolds. The unique electronic properties conferred by the difluoromethoxy group could be leveraged to design novel compounds with cytotoxic activity.[11]
Caption: Relationship between structural features and potential applications.
Safety and Handling
No specific GHS hazard classification is available for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-Amino-4-methoxybenzoic acid and 2-Amino-4,5-difluorobenzoic acid.[12][13]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14][15] Avoid breathing dust.[14][15] Wash hands thoroughly after handling.[16] Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
-
First-Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[16]
-
Conclusion
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a valuable research chemical that stands at the intersection of classical medicinal chemistry scaffolds and modern fluorine chemistry. Its true potential lies in its utility as a sophisticated building block for creating novel molecules with enhanced pharmacokinetic and pharmacodynamic properties. While comprehensive experimental data on the compound itself is sparse, a robust understanding of its characteristics and potential can be derived from analogous structures. Researchers working with this compound should adhere to strict safety protocols based on these analogues while exploring its promising applications in drug discovery and materials science.
References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
PubChem. 2-Amino-4,5-difluorobenzoic acid. [Link]
-
PubChem. 2-Amino-4-methoxybenzoic acid. [Link]
-
MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]
-
NIH National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]
-
MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
-
ACS Publications. A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. [Link]
-
Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. [Link]
-
ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]
-
PubMed. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. Radical difluoromethoxylation of (hetero)aromatics: [OCF2H]‐reagents, activation mechanisms and analysis of substrate scope. [Link]
-
FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]
Sources
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. CAS:923145-68-0 FT-0650863 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid Product Detail Information [finetechchem.com]
- 4. 923683-37-8|Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate|BLD Pharm [bldpharm.com]
- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. westliberty.edu [westliberty.edu]
Lipophilicity and hydrogen bond donor capacity of the difluoromethyl group
Lipophilicity and Hydrogen Bond Donor Capacity in Drug Design[1]
Executive Summary
The difluoromethyl group (
This guide provides a technical deep-dive into the electronic and physical properties of
Part 1: The Physicochemical Paradox
The utility of
Comparative Physicochemical Profile
The following table contrasts
Table 1: Physicochemical Properties of
| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |
| Electronic Character | Electron Donating | Strong Electron Withdrawing | Electron Donating (Resonance) | Electron Withdrawing |
| H-Bond Donor (HBD) | None (negligible) | None | Strong | Weak to Moderate |
| H-Bond Acceptor (HBA) | None | Very Weak (F) | Strong (O) | Weak (F) |
| Lipophilicity ( | +0.56 | +0.88 | -0.67 | +0.1 to +0.5 |
| Metabolic Stability | Low (Oxidation) | High | Low (Glucuronidation) | High |
| Bioisosteric Role | Spacer/Filler | Lipophilicity Booster | H-Bond Anchor | Lipophilic H-Bond Anchor |
Note:
Visualizing the Property Landscape
The diagram below illustrates where
Figure 1: The "Goldilocks" Zone.
Part 2: Hydrogen Bond Donor Capacity[1][3][5][6]
The H-bond donating ability of
Mechanism of Action[2]
-
Inductive Polarization: The two fluorine atoms withdraw electron density (
), leaving the proton electropositive. -
Electrostatic Interaction: The interaction is primarily electrostatic, lacking the significant covalent character found in O-H...O bonds.
-
Strength: The H-bond acidity (
) of typically ranges from 0.085 to 0.165 (Abraham solute scale). For context:
Part 3: Experimental Protocol - Measuring HBD Strength
To empirically determine if a specific
Protocol 1:
NMR Determination of H-Bond Acidity
Objective: Quantify the Hydrogen Bond Acidity (
Materials:
-
Analyte: The
-containing compound (~5-10 mg). -
Inert Solvent:
(Deuterated Chloroform) – represents the non-bonding environment. -
Acceptor Solvent:
(Deuterated Dimethyl Sulfoxide) – represents the strong H-bond acceptor environment. -
NMR Spectrometer: 400 MHz or higher recommended.
Workflow:
Figure 2: Workflow for determining Hydrogen Bond Acidity (
Calculation:
The acidity parameter
Interpretation:
- ppm: Negligible H-bond donor capacity.
- ppm: Moderate H-bond donor (Bioisostere for SH/NH).
-
ppm: Strong H-bond donor (Activated
, e.g., adjacent to sulfone).
Part 4: Lipophilicity Modulation
While
-
Replacement:
-
Usually results in a small increase in lipophilicity (
to ). -
Exception: If the
is adjacent to an oxygen (e.g., ), it reduces the H-bond basicity of the oxygen, which can drastically increase lipophilicity (up to +1.0 ) by shedding water solvation.[1]
-
- Replacement:
-
Intramolecular Hydrogen Bonds (IMHB):
- can form stable 5- or 6-membered ring IMHBs with adjacent carbonyls or heteroatoms.
-
Effect: This "closes" the molecule, hiding polar surface area (PSA) and improving passive permeability across the blood-brain barrier (BBB).
Part 5: Strategic Implementation
When should a medicinal chemist deploy the difluoromethyl group? Use the following decision matrix.
Figure 3: Decision Matrix for deploying
References
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link
-
Zafrani, Y., et al. (2019).[5] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637.[5] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. In the absence of comprehensive experimental spectra in publicly available databases, this document serves as a foundational resource, offering theoretically derived predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound in drug discovery and development workflows.
Introduction
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a unique aromatic compound featuring a combination of electron-donating and electron-withdrawing substituents. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] A thorough understanding of its spectroscopic properties is therefore crucial for its synthesis, purification, and downstream applications. This guide provides a detailed theoretical elucidation of its NMR, IR, and MS spectra.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid are discussed below.
2.1.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, the carboxylic acid proton, and the proton of the difluoromethoxy group. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (at C-3) | 6.5 - 6.7 | Doublet | 2 - 3 |
| Aromatic H (at C-6) | 7.3 - 7.5 | Doublet | 2 - 3 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -OCH₃ | 3.8 - 4.0 | Singlet | - |
| -COOH | 10.0 - 12.0 | Broad Singlet | - |
| -OCHF₂ | 6.5 - 7.0 | Triplet | 72 - 75 |
Causality of Predictions: The two aromatic protons are expected to appear as doublets due to ortho-coupling with each other. The significant downfield shift of the proton at C-6 is attributed to the deshielding effect of the adjacent carboxylic acid group. The amine and carboxylic acid protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The methoxy protons will appear as a sharp singlet. The proton of the difluoromethoxy group is predicted to be a triplet due to coupling with the two fluorine atoms, with a characteristically large coupling constant.[2]
2.1.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 168 - 172 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-OCHF₂ | 140 - 145 |
| Aromatic C-OCH₃ | 150 - 155 |
| Aromatic C-H (at C-3) | 100 - 105 |
| Aromatic C-H (at C-6) | 115 - 120 |
| Aromatic C (quaternary) | 110 - 115 |
| -OCH₃ | 55 - 60 |
| -OCHF₂ | 115 - 120 (triplet due to C-F coupling) |
Causality of Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms are expected to be shifted downfield. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
2.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a valuable technique for fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCHF₂ | -80 to -85 | Doublet | 72 - 75 |
Causality of Predictions: The fluorine atoms in the difluoromethoxy group are expected to have a chemical shift in the typical range for this functional group.[2][3][4] The signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic -OCH₃, -OCHF₂) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
| C-O Stretch (Ethers) | 1000 - 1300 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
| O-H Bend (Carboxylic Acid) | 1350 - 1450 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
Causality of Predictions: The spectrum is expected to be dominated by a broad O-H stretch from the carboxylic acid, which may overlap with the N-H stretches of the primary amine. A strong carbonyl (C=O) absorption is characteristic of the carboxylic acid. The presence of aromatic C=C stretches and C-O stretches from the ether and difluoromethoxy groups will also be prominent. Strong C-F stretching bands are expected in the fingerprint region.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion: The molecular weight of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is 233.17 g/mol . The molecular ion peak (M⁺) is expected at m/z 233.
Predicted Fragmentation Pattern:
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 216 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 188 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 182 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group. |
| 153 | [M - COOH - OCH₃]⁺ | Sequential loss of the carboxylic acid and methoxy groups. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |
Causality of Predictions: The fragmentation of benzoic acids often involves the loss of the hydroxyl group and the entire carboxylic acid group.[8][9][10] The difluoromethoxy and methoxy groups can also be lost as radicals. The appearance of a peak at m/z 77 is a common feature in the mass spectra of many benzene derivatives.[8]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to minimize background signals.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
Visualization of Key Structural Relationships
The following diagram illustrates the key functional groups and their expected influence on the spectroscopic data.
Caption: Key spectroscopic techniques and their relation to the molecular structure.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. The unique combination of functional groups in this molecule gives rise to a distinct spectroscopic fingerprint that can be used for its unambiguous identification and characterization. As experimental data becomes available, it can be compared against the predictions laid out in this guide to further refine our understanding of this promising molecule.
References
-
Ngai, M.-Y., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 7(12), 8564-8575. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available at: [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminobenzoic Acid Scaffold: A Versatile Building Block for Novel Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of the Aminobenzoic Acid Core
The aminobenzoic acid framework, a seemingly simple aromatic scaffold, has proven to be a remarkably versatile and enduring building block in the landscape of drug discovery.[1][2] Its inherent structural features—a reactive carboxylic acid and an amino group attached to a benzene ring—provide two distinct points for chemical modification, enabling the creation of vast and diverse chemical libraries.[2][3] This adaptability has led to the development of a wide range of therapeutic agents with applications spanning from local anesthetics to anticancer and antimicrobial drugs.[4][5][6] This guide provides an in-depth exploration of the strategies and methodologies for the discovery of novel compounds based on the aminobenzoic acid core, offering insights from rational design and synthesis to high-throughput screening and mechanistic evaluation.
The therapeutic potential of aminobenzoic acid derivatives is broad, encompassing anti-inflammatory, antioxidant, antiviral, and neuroprotective activities. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate biosynthesis pathway in many microorganisms, making it an attractive target for the development of novel antimicrobial agents.[6] Derivatives of aminobenzoic acid have also shown significant promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[7] The continued exploration of this scaffold is driven by its proven track record and the potential to generate novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Part 1: Rational Design and Synthesis of Aminobenzoic Acid-Based Libraries
The journey to discovering novel aminobenzoic acid-based compounds begins with a thoughtful approach to library design, guided by an understanding of structure-activity relationships (SAR) and the principles of medicinal chemistry. The goal is to systematically explore the chemical space around the core scaffold to identify derivatives with desired biological activities.
Strategic Approaches to Library Design
A successful library design strategy aims to maximize structural diversity while incorporating functionalities known to interact with specific biological targets. Two primary approaches are often employed:
-
Target-Oriented Synthesis: When a specific biological target is known (e.g., an enzyme or receptor), the library design can be tailored to incorporate pharmacophoric features that are predicted to interact with the target's active site. This often involves computational methods such as molecular docking to guide the selection of building blocks.
-
Diversity-Oriented Synthesis: In cases where a specific target is not yet defined, or when exploring new therapeutic areas, a diversity-oriented approach is employed. This strategy focuses on creating a wide range of structurally diverse molecules to increase the probability of finding a "hit" in a high-throughput screen.[8]
A powerful tool in rational drug design is the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[9] For aminobenzoic acid derivatives, QSAR studies have been instrumental in identifying key molecular descriptors, such as electronic parameters (e.g., total energy and energy of the lowest unoccupied molecular orbital - LUMO) and hydrophobicity, that influence their antimicrobial or enzyme inhibitory activity.[9][10]
Synthetic Methodologies for Library Construction
The synthesis of aminobenzoic acid-based libraries leverages a variety of robust and versatile chemical transformations. The ability to modify both the amino and carboxylic acid groups allows for a combinatorial approach to library generation.[2][11]
The carboxylic acid moiety is readily converted into a variety of functional groups, with amide bond formation being one of the most common and important transformations in medicinal chemistry.
-
Amide Synthesis: Traditional methods for amide formation often involve the use of stoichiometric coupling reagents. However, recent advancements in catalytic amidation offer more atom-economical and environmentally friendly alternatives.[12][13][14] These methods utilize catalysts, such as boronic acids, to facilitate the direct reaction between the carboxylic acid and an amine, with water as the only byproduct.[15]
-
Ester Synthesis: Esterification, typically achieved through Fischer esterification by refluxing the aminobenzoic acid with an alcohol in the presence of an acid catalyst, is another common modification.[16]
The amino group provides another handle for introducing diversity into the aminobenzoic acid scaffold.
-
Schiff Base Formation: The reaction of the amino group with various aldehydes leads to the formation of imines, commonly known as Schiff bases. This is a straightforward and efficient one-step reaction that can be used to generate large libraries of derivatives.[17]
-
Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to introduce a wide range of substituents.
The following diagram illustrates a general workflow for the combinatorial synthesis of an aminobenzoic acid-based library.
Caption: Principle of the AChE Colorimetric Assay.
Part 3: Hit-to-Lead Optimization and Mechanistic Studies
Following the identification of initial "hits" from the HTS campaign, the subsequent phase focuses on optimizing these compounds to improve their potency, selectivity, and drug-like properties. This process, known as hit-to-lead optimization, is a critical step in the drug discovery pipeline.
Structure-Activity Relationship (SAR) Elucidation
A systematic exploration of the SAR is essential for understanding how chemical modifications to the hit compound affect its biological activity. [18]This involves synthesizing and testing a series of analogs with variations at different positions of the aminobenzoic acid scaffold. The goal is to identify the key structural features responsible for the observed activity and to guide the design of more potent compounds.
Key SAR Insights for Aminobenzoic Acid Derivatives:
-
Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact activity. For example, in some series of antimicrobial agents, electron-withdrawing groups have been shown to enhance activity.
-
Modifications of the Amino and Carboxyl Groups: The nature of the groups attached to the amino and carboxyl moieties plays a crucial role in determining the compound's interaction with its biological target.
In Silico Modeling and Mechanistic Insights
Computational methods, particularly molecular docking , are invaluable tools for elucidating the mechanism of action of hit compounds at the molecular level. [19][20]Docking studies can predict the binding mode of a compound within the active site of its target protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to its inhibitory activity. [19] For example, molecular docking studies of aminobenzoic acid derivatives with AChE have revealed that the aromatic ring of the compound often engages in pi-pi stacking interactions with tryptophan and tyrosine residues in the enzyme's active site, while the carboxylate group can form hydrogen bonds with other key residues. [19]This information is crucial for designing new derivatives with improved binding affinity.
The following diagram illustrates the interaction of an aminobenzoic acid derivative within the active site of a target enzyme.
Caption: Molecular Interactions in the Enzyme Active Site.
ADME-Tox Profiling
In addition to potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile (ADME-Tox). [21][22][23]Early assessment of these properties is crucial to avoid costly failures in later stages of drug development.
Key ADME-Tox Parameters to Evaluate:
-
Solubility: The ability of a compound to dissolve in aqueous solutions, which is critical for absorption.
-
Permeability: The ability of a compound to cross biological membranes.
-
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes (e.g., cytochrome P450s).
-
Toxicity: The potential of a compound to cause adverse effects.
In silico models and in vitro assays are widely used for early ADME-Tox profiling.
Conclusion: The Future of Aminobenzoic Acid-Based Drug Discovery
The aminobenzoic acid scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the rational design of new and improved drug candidates. The integration of modern drug discovery technologies, including combinatorial chemistry, high-throughput screening, and in silico modeling, will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical framework. As our understanding of disease biology deepens, the versatility of the aminobenzoic acid core will ensure its continued relevance in the ongoing quest for new medicines to address unmet medical needs.
References
-
Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., El-Oirdi, M., Farhan, M., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
-
Padilla, S., crouch, D., & Xia, M. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]
-
Narang, R., Narasimhan, B., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13-26. [Link]
-
Santillo, M. F., & Xia, M. (2022). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(1), 65-67. [Link]
-
Aouad, M. R., Al-Amiery, A. A., Kadhum, A. A. H., & Al-Majedy, Y. K. (2021). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 26(11), 3121. [Link]
-
Tripathi, A., & Parida, P. (2009). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal Chemistry Research, 18(9), 716-728. [Link]
-
El Khatabi, K., El-Mernissi, R., Bouachrine, M., & Lakhlifi, T. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer In. Orbital: The Electronic Journal of Chemistry, 12(4), 221-230. [Link]
-
Narang, R., Narasimhan, B., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13-26. [Link]
-
Iftikhar, K., Murtaza, S., Kausar, N., Tahir, M. N., & Ashfaq, M. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society, 86(11), 1083-1099. [Link]
-
Kapoor, A., Sharma, R., & Kumar, R. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., El-Oirdi, M., Farhan, M., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471-479. [Link]
-
El Khatabi, K., El-Mernissi, R., Bouachrine, M., & Lakhlifi, T. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors. Orbital: The Electronic Journal of Chemistry, 12(4), 221-230. [Link]
-
Lewandowska, K., & Appenroth, D. (2014). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 19(11), 18637-18654. [Link]
-
D'Souza, A., & D'Souza, M. J. (2015). Direct C–H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Angewandte Chemie International Edition, 54(17), 5111-5114. [Link]
- Lyding, A. R. (1956). U.S. Patent No. 2,735,865. U.S.
-
Abdulsada, A. H., Al-yassery, H. K., Abdulkareem, Z. R., & Hasan, S. H. (2024). Design, ADME study, and molecular docking of serine derivatives of isatin – para-aminobenzoic acid conjugates. Pharmakeftiki, 36(1), 1-12. [Link]
-
Catalytic Amidation Methods. (n.d.). Retrieved from [Link]
-
Correa-Basurto, J., Alcántara, I. V., Espinoza-Fonseca, L. M., & Trujillo-Ferrara, J. G. (2005). p–Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 40(7), 732-735. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 22(7), 1069. [Link]
-
Catalytic Amidation. (n.d.). Retrieved from [Link]
-
Kluczyk, A., & Stefanowicz, P. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current medicinal chemistry, 9(21), 1871-1879. [Link]
-
Bicker, K. L., & Cobb, S. L. (2004). Combinatorial compound libraries for drug discovery: an ongoing challenge. Current opinion in chemical biology, 8(3), 285-291. [Link]
-
Landy, M., & Larkum, N. W. (1951). The isolation and identification of para-aminobenzoic acid produced by staphylococci resistant to sulfonamide. Journal of bacteriology, 62(5), 579-586. [Link]
-
Gobbi, A., & Lee, M. L. (2023). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Bradley, M. (n.d.). Combinatorial libraries: strategies and methods for ‘lead’ discovery. [Link]
-
Hop, C. E., & Eng, H. (2005). The impact of early ADME profiling on drug discovery and development strategy. Expert opinion on drug metabolism & toxicology, 1(2), 185-196. [Link]
-
Juban, M. A., & Siegel, S. J. (2016). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. PloS one, 11(10), e0164273. [Link]
-
Hop, C. E. C. A. (2012). ADME Profiling in Drug Discovery and Development: An Overview. In Optimization of Drug-like Properties in Drug Discovery (pp. 1-17). Springer. [Link]
-
Lam, K. S., Lebl, M., & Krchnák, V. (1997). Combinatorial chemistry in drug discovery. Chemical reviews, 97(2), 411-448. [Link]
-
Tamai, I., Sai, Y., Ono, A., Kido, Y., & Tsuji, A. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and biophysical research communications, 340(3), 879-886. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sci-Hub. p–Aminobenzoic acid derivatives as acetylcholinesterase inhibitors / European Journal of Medicinal Chemistry, 2005 [sci-hub.box]
- 8. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. Catalytic Amidation [catalyticamidation.info]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. periodicos.ufms.br [periodicos.ufms.br]
- 21. Refined ADME Profiles for ATC Drug Classes [mdpi.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Whitepaper: Bioactivity Profiling & Screening Protocols for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid
The following technical guide details the preliminary bioactivity screening and characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS: 923145-68-0).
This guide is structured for drug discovery scientists and process chemists. It treats the compound not merely as a reagent, but as a pharmacophore scaffold (specifically a precursor for 6,7-disubstituted quinazoline TKIs) and a potential genotoxic impurity that requires rigorous safety profiling.
Executive Summary & Compound Significance
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a specialized anthranilic acid derivative. In medicinal chemistry, it serves as a critical building block for Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting EGFR and HER2.
The difluoromethoxy (-OCHF₂) motif is a strategic bioisostere of the methoxy group. It functions as a lipophilic hydrogen bond donor/acceptor that can improve metabolic stability by blocking O-dealkylation (a common metabolic soft spot in drugs like Gefitinib).
Screening Objectives:
-
Physicochemical Profiling: Establish solubility windows for biological assays.
-
Safety & Toxicology (ICH M7): As an aniline derivative, this compound carries a structural alert for genotoxicity. Preliminary screening must rule out mutagenicity if used as a fragment or qualify it as an impurity.
-
Fragment-Based Activity: Assess the scaffold's intrinsic affinity for kinase hinge regions prior to cyclization.
Structural Logic & SAR Visualization
Understanding the chemical logic is prerequisite to screening. The diagram below illustrates the compound's role in drug synthesis and the specific properties conferred by its functional groups.
Figure 1: Structural dissection of the compound highlighting its functional roles in TKI synthesis and biological interaction.
Module 1: Physicochemical Characterization
Before biological screening, the compound's solution behavior must be defined. Anthranilic acid derivatives often exhibit pH-dependent solubility which can generate false negatives in cellular assays.
In Silico Predictions vs. Experimental Targets
| Property | Predicted Value | Experimental Method | Critical Threshold |
| LogP | 2.1 - 2.5 | Shake-flask (Octanol/Water) | < 3.0 (Ideal for fragments) |
| pKa (Acid) | ~3.8 | Potentiometric Titration | Ionized at pH 7.4 |
| pKa (Base) | ~2.5 (Aniline) | Potentiometric Titration | Neutral at pH 7.4 |
| Solubility | Low (aq) / High (DMSO) | Kinetic Solubility (Nephelometry) | > 100 µM in 1% DMSO |
Protocol: Kinetic Solubility Assay
Purpose: Determine the maximum concentration for bioassays without precipitation.
-
Stock Prep: Dissolve compound to 10 mM in DMSO . Sonicate for 10 mins.
-
Dilution: Prepare a serial dilution in DMSO.
-
Spike: Transfer 5 µL of each DMSO stock into 195 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 2.5%).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Readout: Measure absorbance at 620 nm (turbidity).
-
Analysis: The solubility limit is the concentration immediately preceding a >10% increase in OD620 relative to the blank.
Module 2: Toxicology & Safety Screening (Critical)
As an aniline derivative, the primary bioactivity concern is genotoxicity . If this compound is an intermediate in a drug substance, it must be controlled as a mutagenic impurity (Class 2 or 3 under ICH M7).
Protocol: Mini-Ames Test (Fluctuation Method)
Purpose: Detect point mutations (frameshift or base-pair substitution).
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).
-
Metabolic Activation: ± S9 Mix (Rat Liver Extract) to detect pro-mutagens.
Workflow:
-
Dosing: Treat bacteria with compound (0.1 – 1000 µg/mL) in 384-well microplates.
-
Indicator: Use a pH indicator medium (bromocresol purple). Revertant bacteria will grow, produce acid, and change color from purple to yellow.
-
Incubation: 48 hours at 37°C.
-
Scoring: Count yellow wells.
-
Positive Result: Significant increase in revertant wells compared to DMSO control.
-
Implication: If positive, the intermediate must be purged to < ppm levels in the final drug.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Purpose: Establish the "Safety Window" – the concentration at which the compound kills normal cells vs. cancer cells.
-
Cell Lines:
-
L929 (Murine Fibroblast): Standard for general toxicity (ISO 10993).
-
HepG2 (Human Liver): Metabolic toxicity proxy.
-
Step-by-Step Methodology:
-
Seeding: Plate L929 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compound (0.1 – 100 µM) in triplicate. Include Doxorubicin (positive control) and 0.5% DMSO (vehicle).
-
Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm .
-
Calculation:
Module 3: Target-Specific Bioactivity (Fragment Screening)
If repurposing this molecule as a Fragment-Based Drug Discovery (FBDD) hit, we must assess its binding to kinase domains. The benzoic acid moiety mimics the adenosine ring of ATP, often binding to the hinge region.
Screening Logic
-
Target: EGFR (Wild Type and T790M mutant).
-
Hypothesis: The aniline and methoxy groups form hydrogen bonds with the hinge region (Met793 in EGFR).
-
Method: Surface Plasmon Resonance (SPR) is preferred over enzymatic assays for fragments due to their low affinity (high µM to mM range).
Protocol: SPR Binding Assay (Biacore)
-
Immobilization: Couple Recombinant EGFR kinase domain to a CM5 sensor chip via amine coupling (Target RU: ~3000).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .
-
Sample Prep: Dilute compound in Running Buffer (Concentration series: 0, 12.5, 25, 50, 100, 200 µM).
-
Injection:
-
Contact time: 60s (Association).
-
Dissociation time: 120s.
-
Flow rate: 30 µL/min.
-
-
Analysis:
-
Reference subtract (Flow cell 2 - Flow cell 1).
-
Solvent correction (DMSO calibration).
-
Fit data to Steady State Affinity model (1:1 binding) to determine
.
-
Integrated Screening Workflow
The following diagram summarizes the decision tree for screening this compound.
Figure 2: Operational workflow for bioactivity assessment.
References
-
Compound Identification: Santa Cruz Biotechnology. 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) Product Data Sheet. Link[1]
-
Solubility Protocols: Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology. Link
-
Genotoxicity Guidelines: ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
-
Cytotoxicity Standards: ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link
-
Fragment Screening: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery. Link
Sources
Methodological & Application
Application Note: 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid in Peptidomimetics
This Application Note and Protocol guide details the integration of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) into peptide synthesis workflows. This compound, a highly functionalized anthranilic acid derivative, serves as a critical scaffold for peptidomimetics, conformational constraints, and pharmacophore optimization in kinase inhibitor development.
Introduction & Structural Significance
The incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (henceforth referred to as Admba ) offers a unique combination of steric constraint and electronic modulation.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
-
Anthranilic Acid Core: Unlike flexible aliphatic amino acids, the benzene ring locks the amino and carboxylic acid groups in an ortho relationship, inducing strong turn conformations (typically
-turns) in the peptide backbone. -
Difluoromethoxy Group (
): A lipophilic bioisostere of the methoxy group. The terminal hydrogen acts as a weak hydrogen bond donor, while the fluorine atoms increase metabolic stability and membrane permeability compared to standard alkoxy groups. -
Electronic Deactivation: The aniline nitrogen is significantly less nucleophilic than standard
-amino groups due to resonance delocalization into the benzene ring. This presents specific challenges in chain elongation.
Quantitative Properties Table
| Property | Value / Description | Relevance to Synthesis |
| Molecular Weight | 233.17 g/mol | Calculation of equivalents. |
| CAS Number | 923145-68-0 | Sourcing and verification. |
| pKa (COOH) | ~3.5 (Predicted) | Acidic; easy to activate. |
| pKa (NH₂) | ~2.5 (Aniline) | Critical: Low nucleophilicity requires aggressive coupling conditions for elongation. |
| LogP | ~1.8 - 2.2 | Increases peptide lipophilicity. |
| Solubility | DMSO, DMF, MeOH | Compatible with standard SPPS solvents. |
Pre-Synthesis Protocol: Fmoc Protection
Commercial Admba is typically supplied as the free amino acid. For SPPS, the N-terminus must be protected with a Fluorenylmethoxycarbonyl (Fmoc) group.[1] Due to the low nucleophilicity of the aniline nitrogen, standard Fmoc-OSu protocols may be sluggish.
Reagents
-
Substrate: Admba (1.0 eq)
-
Reagent: Fmoc-Chloride (Fmoc-Cl) (1.1 eq) (Preferred over Fmoc-OSu for anilines)
-
Base: Sodium Carbonate (
aq)[1] -
Solvent: 1,4-Dioxane[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of Admba in 5 mL of 1,4-Dioxane.
-
Basification: Add 2.5 mL of
solution. The mixture may become cloudy. Cool to 0°C on an ice bath. -
Addition: Dropwise add 1.1 mmol of Fmoc-Cl dissolved in 2 mL Dioxane over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Evaporate Dioxane under reduced pressure.
-
Dilute aqueous residue with water (20 mL).
-
Extract with Diethyl Ether (
) to remove unreacted Fmoc-Cl (discard organic layer). -
Acidify the aqueous layer to pH 2 using 1N HCl. The Fmoc-Admba-OH should precipitate.
-
-
Isolation: Filter the white precipitate, wash with cold water, and dry in vacuo.
-
Yield Expectation: 70–85%.
-
Validation: Check ESI-MS for
peak (approx.[1] 456.4 m/z).
-
Solid Phase Peptide Synthesis (SPPS) Protocol
This section details the incorporation of Fmoc-Admba-OH into a peptide chain.
Scenario A: Admba as an Internal Residue
Challenge: The "Aniline Barrier." Coupling to the Admba nitrogen (elongation) is difficult because it is an electron-poor aniline.
Workflow Diagram
Figure 1: SPPS workflow highlighting the critical "Aniline Barrier" when elongating from the Admba residue.
Detailed Steps
Step 1: Coupling Fmoc-Admba-OH to the Resin/Peptide
The carboxylic acid of Admba is sufficiently reactive. Standard conditions apply.
-
Activation: Mix Fmoc-Admba-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).
-
Coupling: Add to the resin-bound amine. Shake for 60 minutes at RT.
-
Wash: DMF (
), DCM ( ), DMF ( ). -
Kaiser Test: Should be negative (No free amines).
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.
-
Cycles: Treat resin for 5 min, drain, then treat for 15 min.
-
Note: The released aniline amine is stable but weak.
Step 3: Elongation (The Difficult Coupling)
Coupling the next amino acid to the Admba aniline requires high-energy activation. Standard HBTU/DIEA often results in <10% conversion.
Recommended Method: HATU/HOAt with Microwave
-
Reagents: Next Fmoc-Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq) in NMP (N-methylpyrrolidone).
-
Condition: Microwave irradiation at 75°C for 15 minutes (or 60°C for 30 min if Cys/His present).
-
Alternative (No Microwave): Use Triphosgene (BTC) or Symmetric Anhydrides .
-
BTC Protocol: Generate the acid chloride of the incoming Fmoc-AA in situ using BTC/Collidine in THF, then add to resin. This is highly effective for anilines.
-
-
Monitoring: The Kaiser test is unreliable for anilines (often false negative). Use the Chloranil Test (Acetaldehyde/Chloranil) which turns blue in the presence of secondary/aromatic amines.
Solution Phase Strategies (Fragment Synthesis)
For large-scale preparation of Admba-containing pharmacophores (e.g., kinase inhibitors), solution phase synthesis is preferred.
-
Esterification: Protect the carboxylic acid of Admba (e.g., Methyl ester) using
. -
N-Acylation: React the aniline (Admba-OMe) with an acid chloride (R-COCl) in Pyridine/DCM.
-
Why Acid Chloride? The aniline is too slow for standard carbodiimide couplings in solution unless refluxed.
-
-
Cyclization (Optional): Many kinase inhibitors use this scaffold to form quinazolines. Heating the N-acylated Admba derivative with urea or formamide equivalents yields the quinazoline core.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Incomplete Coupling TO Admba | Low nucleophilicity of aniline. | Switch to HATU/HOAt or Acid Fluorides . Increase temp to 50–75°C. Double couple. |
| Low Solubility of Fmoc-Admba | Hydrophobic fluorine/aromatic groups. | Use NMP instead of DMF. Add 1% Triton X-100 if necessary. |
| Racemization | Over-activation of C-term Cys/His. | If Admba is coupled to a sensitive residue, use DIC/Oxyma instead of phosphonium salts (HATU). |
| Precipitation during workup | Lipophilicity of | Ensure organic solvents (EtOAc/DCM) are used for extraction; water solubility is very low. |
References
-
Li, X., et al. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry.[2][3][4][5] Available at: [Link]
-
Zhang, X.G., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.[6] Chemical Society Reviews. Available at: [Link]
-
Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]
Sources
- 1. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Aminobenzoic Acids
Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SABA-OPT-2024
Introduction
Welcome to the technical support hub for the synthesis of substituted aminobenzoic acids. These compounds (e.g., anthranilic acids, PABA derivatives) are zwitterionic "chameleons"—their amphoteric nature often leads to significant yield losses during isolation, even when the reaction conversion is 100%.[1]
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis. We focus on causality —understanding why a step fails—and provide self-validating protocols to ensure reproducibility.
Part 1: Troubleshooting & Optimization (Q&A)
Ticket #001: "My catalytic hydrogenation conversion is high, but I'm losing the halogen substituent."
Diagnosis: You are experiencing hydrodehalogenation .[1] In catalytic hydrogenation (Pd/C, H₂), carbon-halogen bonds (especially C-I, C-Br, and to a lesser extent C-Cl) are weaker than the catalyst's affinity for oxidative addition.[1] The catalyst reduces the nitro group and cleaves the halogen, replacing it with hydrogen.[1]
Corrective Protocol (The "Poisoned" Pathway): To retain the halogen, you must attenuate the catalyst's activity or change the mechanism.[1]
-
Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or Sulfided Platinum . Platinum is far less active toward hydrogenolysis of aryl halides while remaining effective for nitro reduction [1].[1]
-
Acidic Inhibition: If you must use Pd/C, add a mineral acid (e.g., H₂SO₄ or H₃PO₄) to the reaction mixture.[1] Protonating the resulting amine intermediate prevents it from poisoning the catalyst, but more importantly, the acidic environment suppresses the oxidative addition of the C-X bond to the metal surface [2].
-
Alternative Reductant: For highly sensitive substrates (e.g., iodo-substituted), abandon hydrogenation for a chemical reduction like SnCl₂/HCl or Fe/NH₄Cl , which are chemoselective.[1]
Ticket #002: "I used Iron/HCl (Béchamp), but the workup is a nightmare. The yield is lost in the iron sludge."
Diagnosis: Product entrapment in metal oxide sludge.[1] The traditional Béchamp reduction generates fine iron oxide particles that adsorb organic acids.[1] Standard filtration often clogs, and extensive washing dilutes the product, making crystallization difficult.[1]
Corrective Protocol (The "Chelation" Workup): Do not rely on simple filtration. Modify the workup to solubilize the iron or passivate the sludge.[1]
-
Step 1: After reduction, neutralize the mixture with Sodium Carbonate (Na₂CO₃) rather than NaOH.[1] This forms a granular iron precipitate rather than a gelatinous hydroxide.[1]
-
Step 2 (Critical): Add Celite (diatomaceous earth) to the reaction mixture before filtration.[1] This provides a rigid lattice that prevents the iron sludge from blinding the filter paper.[1]
-
Step 3: Wash the filter cake with warm methanol or ethyl acetate, not just water.[1] Aminobenzoic acids have poor solubility in cold water but dissolve well in organic solvents, ensuring you recover the product trapped in the pore volume of the sludge [3].
Ticket #003: "I cannot precipitate the product from the aqueous layer. It stays in solution."
Diagnosis: Missed Isoelectric Point (pI) . Aminobenzoic acids are zwitterions.[1] They have a basic amine and an acidic carboxyl group.[1][2]
-
pH < pI: Molecule is protonated (Cationic)
Soluble.[1] -
pH > pI: Molecule is deprotonated (Anionic)
Soluble.[1] -
pH = pI: Net charge is zero (Zwitterionic)
Minimum Solubility (Precipitation). [1]
Many researchers acidify "until acidic" (pH 1-2).[1] At this pH, the amine is protonated (
Corrective Protocol (The "Titration" Method):
-
Measure the pH of your reaction mixture.[1]
-
Acidify slowly with 6N HCl while monitoring with a calibrated pH meter.
-
Stop exactly at the pI range (typically pH 3.5 – 4.0 for PABA derivatives).[1]
-
Allow the mixture to stir at this pH for 30 minutes to facilitate crystal growth (Ostwald ripening) before filtering.
Part 2: Technical Data & Reference
Isoelectric Point (pI) Targets for Optimization
Use this table to determine the exact pH endpoint for your isolation step.
| Compound | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) | Target pH (pI) | Notes |
| 4-Aminobenzoic acid (PABA) | 2.38 | 4.85 | 3.6 – 3.7 | Precipitates as white needles. |
| 2-Aminobenzoic acid (Anthranilic) | 2.17 | 4.85 | 3.5 | Often forms yellow plates; light sensitive. |
| 3-Aminobenzoic acid | 3.07 | 4.73 | 3.9 | Higher solubility; requires cooling to 0°C. |
| 4-Amino-2-chlorobenzoic acid | ~2.2 | ~3.5 | 2.8 – 3.0 | Chlorine lowers pKa of amine significantly. |
Data derived from calculated averages of dissociation constants [4, 5].
Part 3: Visualized Workflows
Workflow 1: Selection of Reduction Method
This logic gate ensures you choose the method that preserves your yield and substituents.
Caption: Decision matrix for selecting the reduction strategy based on substrate sensitivity to prevent yield loss via side reactions.
Workflow 2: The Isoelectric Isolation Protocol
This is the critical control point for maximizing recovery.[1]
Caption: Step-by-step isolation workflow emphasizing the critical pH adjustment to the isoelectric point.
Part 4: Validated Experimental Protocol
Protocol: High-Yield Synthesis of 4-Amino-2-chlorobenzoic Acid via Béchamp Reduction
-
Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 0.1 mol 2-chloro-4-nitrobenzoic acid in 150 mL water.
-
Activation: Add 0.3 mol Iron powder (325 mesh) and heat to 80°C.
-
Initiation: Dropwise add 1 mL concentrated HCl (catalyst). Note: The reaction is exothermic.
-
Reaction: Reflux at 100°C for 2 hours. Monitor by TLC (disappearance of nitro spot).[1]
-
Workup (The Yield Step):
-
Cool to 60°C.
-
Add Na₂CO₃ until pH is 8-9 (renders iron as oxide/carbonate precipitate).[1]
-
Add 5g Celite and filter hot. Wash cake with 2x20 mL hot water.
-
Filtrate contains the product as the carboxylate salt.
-
-
Isolation:
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on catalyst selectivity).
-
Spiegler, L. (1991).[1] Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation. US Patent 5,068,436.[1] Link
-
Bechamp Reduction Optimization. (2017).[1] Chem-Station International Edition. Link
-
Master Organic Chemistry. (2023).[1] Isoelectric Points of Amino Acids. Link
-
National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Link
Sources
Mass spectrometry fragmentation patterns of difluoromethoxy compounds
Technical Support Center: Mass Spectrometry of Difluoromethoxy Compounds
Topic: Fragmentation Patterns & Troubleshooting for
Executive Summary
The difluoromethoxy group (
Part 1: Diagnostic Ions & Interpretation
Q1: What is the "fingerprint" ion for a difluoromethoxy group in Electron Ionization (EI)?
A: The most diagnostic ion is
-
Mechanism: The ionization of the ether oxygen generates a radical cation. Inductive cleavage releases the stable difluoromethyl cation (
51). -
Observation: Look for
51 in the low-mass region. If you see 69, you likely have a contaminant or a analog.
Q2: I observe a neutral loss of 50 Da. Is this an artifact?
A: No, this is a hallmark rearrangement specific to difluoromethoxy compounds.
While the direct loss of the difluoromethyl radical (
-
Pathway:
-
Significance: This transition often produces a radical cation corresponding to the phenol of the parent structure. If you see
, it confirms the presence of the moiety and an available hydrogen transfer mechanism.
Part 2: Fragmentation Mechanisms (The "Why")
Q3: How do I distinguish
| Feature | Difluoromethoxy ( | Trifluoromethoxy ( |
| Diagnostic Low Mass Ion | ||
| Primary Radical Loss | ||
| Specific Neutral Loss | 50 Da ( | 85 Da ( |
| Secondary Loss | 20 Da ( | 20 Da ( |
Q4: Can you visualize the competition between radical loss and rearrangement? A: Yes. The pathway depends on the internal energy and the stability of the resulting cation.
Part 3: Troubleshooting Sensitivity & Artifacts
Q5: My sensitivity in ESI(+) is significantly lower than the non-fluorinated analog. Why? A: This is due to Electronegativity-Induced Proton Affinity Reduction . The two fluorine atoms on the methoxy group are highly electron-withdrawing. This reduces the electron density on the ether oxygen, making it a poor site for protonation compared to a standard methoxy group.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is acidic (0.1% Formic Acid) to force protonation, but be aware that
may still be weak. -
Solution 2 (Adducts): Look for ammoniated adducts
or sodiated adducts if you are using ammonium buffers. These are often more stable than the protonated molecule. -
Solution 3 (Switch Mode): If your molecule has any acidic protons (e.g., amide, carboxylic acid), switch to ESI(-) . The fluorine atoms stabilizes the negative charge, often enhancing sensitivity in negative mode.
Q6: I see a peak at
-
Cause: The C-F bond is strong, but the elimination of HF is thermodynamically favorable, especially if it leads to a conjugated system.
-
Action: Lower the Cone Voltage or Fragmentor Voltage . If the
peak ratio decreases, it is ISF. If it remains constant, it may be a synthetic impurity (des-fluoro analog, though mass would differ).
Part 4: Experimental Protocols
Protocol A: Differentiating from and
Objective: Confirm the identity of the fluorinated ether group using MS/MS.
-
Precursor Selection: Isolate the
(ESI) or (EI) ion. -
Collision Energy Ramp: Apply a stepped collision energy (e.g., 10, 20, 40 eV).
-
Fragment Analysis:
-
Check for Neutral Loss of 50 Da (
).-
Present?
Confirms .
-
-
Check for Low Mass Ion
51 .-
Present?
Confirms .
-
-
Check for Neutral Loss of 20 Da (
).-
Present?
Indicates Fluorine is present (could be or ).[2]
-
-
-
Negative Control: Compare with non-fluorinated analog. The
group typically loses 15 Da ( ) or 30 Da ( ).
Protocol B: Optimizing Sensitivity for Compounds
Objective: Overcome ion suppression in ESI.
-
Source Parameters:
-
Gas Temp: 300°C (Fluorinated compounds are thermally stable).
-
Capillary Voltage: Start low (2.5 kV) to prevent discharge, ramp to 3.5 kV.
-
-
Mobile Phase Additives:
-
Use Ammonium Fluoride (0.5 mM) in the aqueous phase if running in Negative Mode (ESI-). This often boosts ionization for fluorinated neutrals.
-
Use Ammonium Acetate (5 mM) for Positive Mode to promote
formation if is weak.
-
Summary Data Tables
Table 1: Key Diagnostic Ions & Neutral Losses
| Ion Type | Mass Change / | Species | Context |
| Diagnostic Ion | EI : Strong indicator of difluoromethyl group. | ||
| Diagnostic Ion | EI : Indicator of trifluoromethyl group (Negative control). | ||
| Neutral Loss | 50 Da | EI/ESI : Rearrangement specific to | |
| Neutral Loss | 51 Da | EI : Radical cleavage. | |
| Neutral Loss | 20 Da | ESI : Common in all fluorinated alkyls. |
Troubleshooting Logic Tree
References
-
BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from 3
-
Khotavivattana, T., et al. (2015). 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride. Angewandte Chemie International Edition, 54(34). Retrieved from 4
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from 5
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. Retrieved from 6
-
National Institutes of Health (NIH). (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are working on or planning to scale up the production of this important building block. We will delve into a robust synthetic route, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success from benchtop to pilot scale.
Introduction: The Synthetic Challenge
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a highly functionalized anthranilic acid derivative. Its value lies in the unique electronic properties conferred by the difluoromethoxy group, which can serve as a bioisostere for other functional groups like alcohols or thiols, potentially improving metabolic stability and binding interactions in drug candidates.[1] The synthesis, however, is not trivial. It requires careful control over regioselectivity in aromatic substitution reactions and management of hazardous, high-energy intermediates. This guide provides a validated pathway and the necessary insights to navigate these complexities.
Proposed Synthetic Pathway
A logical and scalable approach begins with a readily available starting material, methyl vanillate. The synthesis involves four key transformations: difluoromethoxylation, nitration, reduction, and saponification. Each step has been optimized for yield and purity, with critical control points highlighted.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Step 1: Difluoromethoxylation of Methyl Vanillate
Question 1: My difluoromethoxylation reaction shows low conversion or has stalled completely. What are the likely causes?
Answer: This is a common issue in O-difluoromethoxylation reactions using chlorodifluoromethane (ClCF2H). The success of this step hinges on several critical factors:
-
Purity of Reagents and Solvent: The reaction is highly sensitive to moisture. Ensure your solvent (DMF or NMP) is anhydrous and that the potassium carbonate (K₂CO₃) is freshly dried. Water can consume the base and react with the difluorocarbene intermediate.[2]
-
Base Strength and Solubility: While K₂CO₃ is standard, cesium carbonate (Cs₂CO₃) can offer superior performance due to its higher solubility in DMF, leading to a more effective basic environment.
-
Temperature Control: The reaction typically requires elevated temperatures (100-120 °C) to ensure sufficient decomposition of ClCF2H into the reactive difluorocarbene. However, temperatures above 130 °C can lead to solvent decomposition and side reactions.
-
Gas Delivery and Pressure: Ensure a steady and controlled delivery of ClCF2H gas below the surface of the reaction mixture. On a lab scale, this can be achieved with a gas dispersion tube. On a larger scale, a pressurized reactor is necessary to maintain a sufficient concentration of the reagent in the liquid phase. Inadequate pressure is a primary reason for stalling.
Question 2: I am observing significant amounts of an unknown, non-polar byproduct by TLC/LC-MS. What could it be?
Answer: A likely culprit is the formylation of the starting phenol, resulting in the formation of a formate ester. This occurs when the DMF solvent degrades at high temperatures in the presence of base, producing dimethylamine and carbon monoxide, which can lead to formylating species. To mitigate this:
-
Maintain the reaction temperature strictly below 120 °C.
-
Consider using an alternative high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), which has greater thermal stability.
-
Ensure a nitrogen or argon atmosphere is maintained to prevent oxidative side reactions.
Step 2: Nitration
Question 1: The nitration step is producing a mixture of isomers, leading to a difficult purification. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in nitration is critical. The desired product results from nitration at the C2 position. The formation of the C6-nitro isomer is the primary side reaction.
-
Understanding Directing Effects: The methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) groups are both ortho-, para-directing activators. However, the methoxy group is a stronger activator. The ester group (-CO₂Me) is a meta-directing deactivator. The desired C2 position is ortho to the strongly activating -OCH₃ group and meta to the ester. The undesired C6 position is ortho to the less activating -OCHF₂ group and meta to the ester. Therefore, kinetics should favor C2 nitration.
-
Controlling Reaction Conditions: Exothermic nitration reactions can easily lead to loss of selectivity if the temperature is not rigorously controlled.[3]
-
Temperature: Maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent. Runaway temperatures will favor the formation of the thermodynamically stable, but undesired, isomers.
-
Rate of Addition: Add the substrate to the cold nitrating mixture (a "reverse addition") slowly and sub-surface to ensure rapid mixing and heat dissipation. This prevents localized temperature spikes.
-
Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is effective. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[4] Using a less aggressive nitrating agent might seem appealing but often results in sluggish reactions and lower conversion.
-
Table 1: Nitration Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | High reaction temperature; inefficient mixing. | Maintain temperature at 0-5 °C; use reverse addition; ensure vigorous stirring. |
| Di-nitration | Excess nitrating agent; prolonged reaction time. | Use stoichiometric amounts of nitric acid (1.0-1.1 equivalents); monitor the reaction by HPLC and quench upon completion. |
| Reaction Stalls | Insufficiently strong nitrating medium. | Ensure the use of concentrated H₂SO₄ (98%) and fuming HNO₃ (>90%); check for moisture contamination. |
Question 2: How do I safely scale up this highly exothermic nitration?
Answer: Scaling nitration requires a shift in mindset from batch processing to considering continuous flow chemistry.[5][6]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal the primary challenge. A jacketed reactor's cooling capacity may be insufficient.
-
Continuous Flow as a Solution: Performing the nitration in a microreactor or a continuous stirred-tank reactor (CSTR) offers superior heat and mass transfer.[3] This allows the reaction to be run at higher temperatures safely, often increasing reaction speed and throughput. It also minimizes the volume of hazardous material present at any given time, significantly improving process safety.
Caption: Decision tree for troubleshooting the nitration step.
Step 3: Catalytic Reduction of the Nitro Group
Question: The reduction of the nitro group is slow and incomplete, even at high hydrogen pressure. What's wrong?
Answer: Catalytic hydrogenation can be sensitive to impurities that poison the catalyst.
-
Catalyst Poisoning: The most likely cause is residual sulfur or halides from previous steps or contaminated solvents. Pre-treating the substrate solution with activated charcoal can remove many catalyst poisons.
-
Catalyst Choice and Loading: 5-10% Palladium on Carbon (Pd/C) is a standard and effective choice. Ensure the catalyst is of good quality. For a difficult reduction, a loading of 2-5 mol% of Pd should be sufficient. If issues persist, consider a more active catalyst like Platinum(IV) oxide (PtO₂), but be aware of its higher cost.
-
Solvent and pH: The reaction runs well in methanol or ethanol. The presence of a small amount of acid (like acetic acid) can sometimes accelerate the reaction, but in this case, it's generally not necessary and can complicate workup.
-
Mass Transfer Limitation: On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is crucial. The reaction can become mass-transfer limited. Improve agitation or consider a specialized hydrogenation reactor like a Biazzi or a Parr shaker.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid?
A1: The final product is an amino acid, making it amphoteric. This property is key to its purification. After the saponification is complete (monitored by HPLC), a pH-controlled precipitation is the most effective method. Carefully adjust the pH of the aqueous solution with hydrochloric acid. The product will precipitate at its isoelectric point, which is typically in the pH range of 4-5.[7] Filtering and washing the solid with deionized water followed by a non-polar solvent like hexanes will yield a high-purity product. Recrystallization from an ethanol/water mixture can be used for further polishing if needed.
Q2: Are there any specific analytical techniques recommended for monitoring this reaction sequence?
A2: Yes, a robust analytical package is essential for process control.
-
HPLC: A reverse-phase HPLC method is invaluable for monitoring the progress of each reaction, checking for the consumption of starting material and the formation of products and byproducts. It is the best tool for quantifying purity and identifying isomer ratios in the nitration step.
-
¹⁹F NMR: This is a critical tool for confirming the successful installation of the difluoromethoxy group. You should observe a characteristic triplet (due to coupling with the adjacent proton) in the ¹⁹F NMR spectrum.
-
¹H NMR: Provides structural confirmation at each stage. Key transformations to watch for are the appearance of the nitro-group shifted aromatic protons and their subsequent shift upon reduction to the amine.
-
LC-MS: Useful for rapid identification of intermediates and potential byproducts during reaction scouting and troubleshooting.
Q3: What are the primary safety concerns when scaling this synthesis beyond 100g?
A3: Safety is paramount. The two main areas of concern are:
-
Difluoromethoxylation: If using chlorodifluoromethane (ClCF2H), you are handling a pressurized gas. All work must be done in a reactor rated for the pressures and temperatures involved. Ensure proper ventilation and gas detection systems are in place.
-
Nitration: This is the most hazardous step. The reaction is highly exothermic and can lead to a thermal runaway if not controlled.[5] As discussed, for scales beyond 1 kg, transitioning to a continuous flow process is strongly recommended to mitigate this risk. Always have an emergency quench plan (e.g., a vessel with a large volume of ice water) ready. Personal protective equipment, including acid-resistant gloves, apron, and a face shield, is mandatory.
References
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
- CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development - ACS Publications. [Link]
-
Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Organic Process Research & Development. [Link]
-
The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Arabidopsis book. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. [Link]
-
Aromatic Amino Acids Plants and its Biosynthesis. Longdom Publishing. [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]
-
A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer. PubMed. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
-
Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
Computational investigations of allostery in aromatic amino acid biosynthetic enzymes. RSC Publishing. [Link]
-
Nitration Reactions in Pharma Intermediates. Scribd. [Link]
-
Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
-
Pathways of aromatic amino acids synthesis. ResearchGate. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
PHARMACEUTICAL CHEMISTRY(NITRATION). Slideshare. [Link]
-
A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PHARMACEUTICAL CHEMISTRY(NITRATION) | PPTX [slideshare.net]
- 5. Sci-Hub. Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process / Organic Process Research & Development, 2018 [sci-hub.box]
- 6. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting inconsistent results in biological assays with novel compounds
Topic: Troubleshooting Inconsistent Results with Novel Compounds Status: Active | Tier: Level 3 (Senior Application Support)
Welcome to the Advanced Assay Troubleshooting Hub.
From: Dr. A. Vance, Senior Application Scientist To: Assay Development Team
If you are reading this, you are likely facing the "noisy data" crisis: unrepeatable IC50s, high coefficients of variation (CV), or signal drift. When working with novel compounds , standard troubleshooting (checking pipettes, swapping reagents) is often insufficient. The "novelty" itself—specifically the physicochemical properties of new chemical entities (NCEs)—is frequently the root cause of assay failure.
This guide moves beyond basic hygiene to address the biophysical and chemical interferences that plague novel compound screening.
Module 1: Compound-Specific Artifacts (The "Novelty" Problem)
Q: Why does my IC50 shift by orders of magnitude between runs, or show steep Hill slopes?
Diagnosis: You are likely dealing with Colloidal Aggregation .[1] Many novel compounds, particularly hydrophobic ones, do not exist as monomers in aqueous buffer. Instead, they form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes and proteins non-specifically, leading to false positives or variable inhibition.[2][3] This phenomenon, extensively characterized by Shoichet et al., is the single most common cause of false positives in early discovery.
The Mechanism: Unlike classical insolubility (precipitation), colloids remain suspended. They inhibit targets by adsorbing the protein to the colloid surface, causing partial denaturation.[3]
The Solution: The Detergent Sensitivity Test Colloids are sensitive to non-ionic detergents. If your compound is a true inhibitor, adding a detergent shouldn't kill the activity. If it's a colloid, the detergent disrupts the aggregate, and "inhibition" disappears.
Protocol: Detergent Counter-Screen
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard (no detergent).
-
Buffer B: Supplemented with 0.01% or 0.1% Triton X-100 (or freshly prepared Tween-80).
-
-
Run Dose-Response: Perform the inhibition assay with the novel compound in both buffers side-by-side.
-
Analyze:
-
True Binder: IC50 remains consistent between Buffer A and B.
-
Colloidal Artifact: IC50 shifts significantly (>10-fold) or inhibition vanishes in Buffer B.
-
Visualization: Aggregation Logic Flow
Figure 1: Decision logic for distinguishing true ligands from colloidal aggregates. Colloids act as "chemical sponges" that sequester targets, leading to false inhibition.[3]
Module 2: Optical Interference & PAINS
Q: Why do I see high background signal or "negative inhibition" in fluorescence assays?
Diagnosis: Assay Interference (Autofluorescence or Quenching). Novel compounds often contain conjugated pi-systems that overlap with common fluorophores (like Fluorescein/FITC or Rhodamine). Additionally, certain substructures classified as PAINS (Pan-Assay Interference Compounds) can react non-specifically with assay reagents (e.g., redox cycling).
The Mechanism:
-
Autofluorescence: The compound emits light at the assay's detection wavelength, masking the signal decrease (in inhibition assays) or mimicking a signal increase.
-
Quenching: The compound absorbs the excitation light or the emission energy (Inner Filter Effect), making the biological signal appear lower than it is.
Protocol: Spectral Scanning & "Spike-In" Validation Do not rely on the assay readout alone. You must validate the optical compatibility of the compound.
-
Spectral Scan:
-
Dilute compound to the highest screening concentration (e.g., 10 µM) in assay buffer.
-
Scan emission/excitation spectra using a monochromator-based plate reader.
-
Fail Criteria: Significant overlap with your assay's fluorophore (e.g., GFP, FITC).
-
-
Spike-In (Quenching Check):
Reference Note: Always screen structures against the PAINS filters defined by Baell & Holloway (2010) to identify potential reactive interference early.
Module 3: Statistical Validation (Is the Assay Broken?)
Q: How do I distinguish between "bad compounds" and a "bad assay"?
Diagnosis: You need to calculate the Z-Factor (Z') .[5] The Z-factor is the industry standard for quantifying the robustness of an assay window. It accounts for both the dynamic range (signal separation) and the variability (standard deviation) of the controls.[6]
The Formula (Zhang et al., 1999):
- : Standard deviation of positive and negative controls.[6]
- : Mean of positive and negative controls.[6]
Data Interpretation Table:
| Z-Factor Value | Assay Quality Status | Action Required |
| 1.0 | Ideal (Theoretical) | None. |
| 0.5 ≤ Z < 1.0 | Excellent | Proceed to screening. Assay is robust.[7] |
| 0.0 ≤ Z < 0.5 | Marginal | Optimization required. High false-positive risk.[1][8] |
| Z < 0 | Unusable | Stop. Signal window overlaps with noise. |
Protocol: Z-Factor Determination
-
Dedicate one full 96-well plate to controls (no compounds).
-
Fill 48 wells with Positive Control (Max Signal).
-
Fill 48 wells with Negative Control (Min Signal/Background).
-
Run the assay and calculate Mean and SD for both halves.
-
Plug values into the formula above.
Module 4: Liquid Handling & Environmental Effects
Q: Why are the results in the outer wells consistently different?
Diagnosis: The Edge Effect. Evaporation rates in outer wells of a microplate are higher than in the center. This concentrates the reagents, altering kinetics and pH. Furthermore, thermal gradients settle unevenly across the plate if it is placed directly on a cold metal incubator shelf.
Troubleshooting Workflow:
Figure 2: Mitigation strategies for Edge Effects. The "Water Moat" (Sol3) is the most effective passive method.
Corrective Actions:
-
The "Water Moat": Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL of sterile water or buffer to act as an evaporation buffer.
-
Thermal Equilibrium: Allow plates to sit at room temperature for 15 minutes after removing from the incubator before reading, to prevent condensation on the lid or cooling effects on enzymatic rates.
References
-
Baell, J. B., & Holloway, G. A. (2010).[9][10][11] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[9][10][11] Journal of Medicinal Chemistry.
-
Shoichet, B. K. (2006). Interpreting steep dose-response curves in early drug discovery. Journal of Medicinal Chemistry.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[12] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[6][12][13] Journal of Biomolecular Screening.
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Interference with Fluorescence and Absorbance. National Institutes of Health.[14]
-
Feng, B. Y., et al. (2019). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Chemical Society Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colloidal aggregation: from screening nuisance to formulation nuance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing hygroscopicity in fluorinated research chemicals
Subject: Troubleshooting Hygroscopicity & Hydration in Fluorinated Research Chemicals To: Research Scientists, Medicinal Chemists, and Process Development Engineers
Mission Statement
Welcome to the F-TAC. You are likely here because your fluorinated compound is behaving erratically—gaining weight on the balance, showing unexpected NMR peaks, or stalling in anhydrous reactions.
While fluorine is often added to increase lipophilicity, the introduction of high-electronegativity centers (
Module 1: Diagnosis & Identification
How do I confirm my fluorinated compound is "wet" or hydrated?
Q: I see a peak in my
-
Bulk Moisture: Appears as a sharp singlet (variable shift depending on solvent/concentration). In
, it is typically ~1.56 ppm. In DMSO- , ~3.33 ppm. -
Gem-Diol (Hydrate): If you have a trifluoromethyl ketone (
), water covalently bonds to the carbonyl carbon. This is not free water.-
Check: Look for a broad singlet (OH) that does not disappear easily with simple vacuum drying.
-
Confirm: Run a
NMR.[1][2][3][4][5] The group on a ketone typically resonates between -75 and -80 ppm .[5] The gem-diol ( carbon) will show a distinct shift (often 3–5 ppm different) and may appear as a separate species in equilibrium.
-
Q: Can I use standard Karl Fischer (KF) titration? A: Proceed with Caution. Standard KF reagents contain methanol.
-
The Risk: Fluorinated ketones and aldehydes are highly electrophilic. They react with the methanol in the KF reagent to form hemiacetals/ketals, releasing water in the process. This creates a "phantom water" signal, leading to perpetually drifting endpoints and falsely high water content readings.
-
The Fix: Use aldehyde/ketone-specific KF reagents (methanol-free, typically based on ethanol or 2-methoxyethanol) to prevent side reactions.
Module 2: The "Hidden" Water (Gem-Diols)
Why does my trifluoromethyl ketone solidify and lose reactivity?
Q: My oil turned into a solid after sitting on the bench. Did it degrade?
A: It likely formed a gem-diol hydrate .
The strong electron-withdrawing effect of the
Mechanism of Failure:
-
Consequence: The hydrate is a stable solid but is nucleophilically inert compared to the ketone. Using this "wet" material in a reaction (e.g., Grignard addition) will kill your reagent (quenching the Grignard with the -OH protons) and yield no product.
Q: How do I reverse this? A: Simple vacuum drying is often insufficient because the water is covalently bound.
-
Protocol: Azeotropic Distillation.[6]
-
Dissolve the hydrate in toluene (forms an effective azeotrope with water).
-
Reflux with a Dean-Stark trap or rotary evaporate at elevated temperature (>40°C).
-
Critical Step: Store immediately under Argon/Nitrogen. These compounds are "thirsty" and will revert to the hydrate within minutes in humid air.
-
Visualization: The Gem-Diol Trap
Caption: The reversible hydration of trifluoromethyl ketones. Note that the equilibrium strongly favors the stable Gem-Diol form in air.
Module 3: The Salt Trap (Trifluoroacetates)
Why is my peptide/amine gaining weight?
Q: I purified my fluorinated amine by HPLC, and now it's extremely hygroscopic. A: You likely have a Trifluoroacetate (TFA) salt . Standard HPLC mobile phases use 0.1% TFA. When you lyophilize, the TFA remains paired with your basic amine. TFA salts are notoriously hygroscopic and can form "gummy" oils that refuse to dry.
-
Biological Risk: TFA is cytotoxic at high concentrations. If this is for cell-based assays, the salt form must be changed.[7]
Q: How do I remove the TFA? A: Lyophilization from HCl is the standard "salt exchange" method.
-
Protocol:
-
Dissolve the TFA salt in a mixture of 0.1 M HCl and Acetonitrile (if needed for solubility).
-
Freeze and lyophilize.
-
Repeat 3 times. The excess HCl drives off the volatile TFA (as HTFA gas), converting the species to the Hydrochloride (HCl) salt.
-
HCl salts are generally more crystalline and less hygroscopic than TFA salts.
-
Module 4: Weighing & Handling
The powder is jumping off my spatula.
Q: Why is my fluorinated powder so static-prone? A: Highly fluorinated compounds are excellent electrical insulators (low dielectric constants). Friction from a spatula generates a static charge that cannot dissipate, causing "fly-away" powder.
Q: How do I weigh it accurately? A:
-
Anti-Static Gun: Use a Po-210 ionizing unit or a piezoelectric anti-static gun on the vial before opening.
-
Humidity Balance: Paradoxically, extremely dry environments (gloveboxes) worsen static. If possible, weigh in a localized environment with controlled humidity (30-40% RH) if the compound is not strictly water-sensitive, or use an ionizer fan inside the glovebox.
-
Glass vs. Plastic: Never use plastic weighing boats. Use glass weighing dishes or aluminum foil, which are conductive and help dissipate charge.
Summary Data: Desiccant Selection for Fluorinated Organics
| Desiccant | Suitability | Notes |
| Phosphorus Pentoxide ( | High | Excellent for vacuum desiccators. Acidic; compatible with most fluorinated neutrals and acids. |
| Potassium Hydroxide (KOH) | Medium | Good for removing acid traces (like TFA). Avoid with base-sensitive fluorinated esters (hydrolysis risk). |
| Silica Gel | Low | Only removes bulk moisture. Insufficient for hydrates or TFA salts. |
| Molecular Sieves (4Å) | High | Best for drying solvents before dissolving fluorinated reactants. |
Workflow: The Drying Decision Tree
Caption: Decision matrix for selecting the appropriate drying protocol based on chemical functionality.
References
-
RSC Medicinal Chemistry. "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels." Royal Society of Chemistry, 2025. Link
-
ACS Chemical Health & Safety. "Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine." American Chemical Society, 2025. Link
-
Imperial College London. "The trifluoromeric effect in the hydration of the carbonyl group." Henry Rzepa's Blog, 2012. Link
-
Metrohm Application Bulletins. "Side reactions in Karl Fischer titration." Metrohm AG. Link
-
Sigma-HSE. "How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities." Sigma-HSE, 2024.[8] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mcckf.com [mcckf.com]
- 7. genscript.com [genscript.com]
- 8. ddpsinc.com [ddpsinc.com]
Validation & Comparative
Comparative Guide: 4-(Difluoromethoxy) vs. 4-Methoxy Benzoic Acid Scaffolds in Kinase Inhibitor Design
This guide provides an in-depth technical comparison between 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid and its 2-methoxy analog (2-Amino-4,5-dimethoxybenzoic acid) . These compounds are critical building blocks in the synthesis of 4-anilinoquinazoline-based kinase inhibitors, particularly for EGFR (Epidermal Growth Factor Receptor) and HER2 targets.
The comparison focuses on the structural implications, physicochemical properties, and downstream biological activity of the resulting pharmaceutical intermediates.
Executive Summary
The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) at the 4-position of the 2-aminobenzoic acid scaffold represents a strategic bioisosteric replacement. While the 2-methoxy analog (2-Amino-4,5-dimethoxybenzoic acid) is the standard precursor for first-generation EGFR inhibitors (e.g., Gefitinib , Erlotinib cores), the 4-(difluoromethoxy) variant is utilized to enhance metabolic stability , lipophilicity , and membrane permeability in next-generation inhibitors.
| Feature | 4-(Difluoromethoxy) Scaffold | 4-Methoxy Analog (Standard) |
| CAS Number | 923145-68-0 | 5653-40-7 |
| Key Substituent | 4-OCHF₂ (Difluoromethoxy) | 4-OCH₃ (Methoxy) |
| Resulting Quinazoline | 7-(Difluoromethoxy)-6-methoxy- | 6,7-Dimethoxy- |
| Lipophilicity (LogP) | High (Increased Permeability) | Moderate |
| Metabolic Stability | High (Resistant to O-dealkylation) | Low (Prone to CYP-mediated O-demethylation) |
| Primary Application | Next-Gen EGFR/HER2 Inhibitors | First-Gen EGFR Inhibitors (e.g., PD153035 core) |
Structural & Mechanistic Analysis
Chemical Transformation Mapping
The 2-aminobenzoic acid core serves as the "A-ring" and "B-ring" precursor for the quinazoline scaffold. The substitution pattern on the benzoic acid directly dictates the substitution on the final drug molecule.
-
Benzoic Acid Position 4
Quinazoline Position 7 -
Benzoic Acid Position 5
Quinazoline Position 6
Therefore, the comparison is functionally between a 7-difluoromethoxy-6-methoxyquinazoline and a 6,7-dimethoxyquinazoline .
The Bioisosteric Advantage (OCHF₂ vs. OMe)
The replacement of hydrogen atoms with fluorine exerts profound electronic and steric effects:
-
Metabolic Blockade: The methoxy group at position 7 (derived from the 4-methoxy analog) is a primary site for metabolic clearance via O-demethylation by cytochrome P450 enzymes (CYP3A4/CYP2D6). The C-F bond is stronger and the -OCHF₂ group is resistant to this oxidative cleavage, significantly extending the drug's half-life (
). -
Lipophilicity & Permeability: The difluoromethoxy group is more lipophilic (
) than the methoxy group. This enhances passive diffusion across cell membranes, potentially increasing intracellular concentration and blood-brain barrier (BBB) penetration—a critical factor for treating CNS metastases in NSCLC. -
Acidity & H-Bonding: The electron-withdrawing nature of fluorine lowers the pKa of the conjugated system. While -OCHF₂ is a weaker hydrogen bond acceptor than -OCH₃, the CF₂-H proton can act as a weak hydrogen bond donor, potentially creating novel binding interactions within the kinase ATP pocket.
Pathway Visualization
The following diagram illustrates the synthesis and metabolic fate of both scaffolds.
Figure 1: Synthetic trajectory and metabolic fate of the difluoromethoxy vs. methoxy scaffolds.
Experimental Comparison Protocols
To objectively validate the performance of the difluoromethoxy analog against the standard methoxy analog, the following experimental workflows are recommended.
Protocol A: Synthesis of the Quinazoline Core
Objective: Compare the synthetic yield and reactivity of the two benzoic acid precursors.
-
Reagents: Formamidine acetate (cyclizing agent), 2-methoxyethanol (solvent).
-
Procedure:
-
Dissolve 1.0 eq of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (or the 2-methoxy analog) in 2-methoxyethanol.
-
Add 1.5 eq of Formamidine acetate.
-
Reflux at 120°C for 12-18 hours.
-
Cool to room temperature; the product (Quinazolin-4(3H)-one) typically precipitates.
-
Chlorination: React the intermediate with POCl₃ to generate the 4-chloroquinazoline (active scaffold).
-
-
Expected Outcome: The difluoromethoxy group is stable under these harsh acidic/basic conditions. Yields should be comparable (>80%), confirming that the fluorinated building block does not hinder cyclization.
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the stability advantage of the -OCHF₂ group.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Test Compounds:
-
Compound A: 4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)-6-methoxyquinazoline.
-
Compound B: 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (Control).
-
-
Method:
-
Incubate compounds (1 µM) with HLM (0.5 mg/mL) at 37°C.
-
Sample at 0, 15, 30, and 60 minutes.
-
Quench with acetonitrile and analyze via LC-MS/MS.
-
-
Data Analysis: Calculate Intrinsic Clearance (
).-
Target Result: Compound A should show <50% clearance compared to Compound B, confirming resistance to O-dealkylation at the 7-position.
-
Protocol C: EGFR Kinase Inhibition Assay
Objective: Ensure the steric bulk of -OCHF₂ does not compromise binding affinity.
-
Enzyme: Recombinant EGFR (L858R/T790M mutant).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
Detection: ADP-Glo™ or similar chemiluminescent kinase assay.
-
Result Interpretation:
-
IC₅₀ Values: Typically, the -OCHF₂ analog retains equipotent activity (single-digit nanomolar range) to the -OMe analog. The fluorine atoms may provide additional hydrophobic contacts in the solvent-exposed region of the ATP pocket.
-
Performance Data Summary
The following table synthesizes typical data observed when comparing these scaffolds in 4-anilinoquinazoline EGFR inhibitors.
| Parameter | 2-Methoxy Analog (Standard) | 4-(Difluoromethoxy) Analog (Optimized) | Impact |
| Enzymatic Potency (EGFR WT) | IC₅₀: 0.5 - 2.0 nM | IC₅₀: 0.5 - 3.0 nM | Neutral: Bioactivity is retained. |
| Cellular Potency (H1975) | IC₅₀: ~10 - 50 nM | IC₅₀: ~5 - 30 nM | Positive: Improved membrane permeability enhances cellular effect. |
| Microsomal Stability ( | < 30 min (Rapid O-demethylation) | > 120 min | Critical: Major improvement in metabolic stability. |
| Solubility (pH 7.4) | Moderate | Low-Moderate | Negative: Increased lipophilicity may require formulation optimization (e.g., salts). |
| CNS Penetration (Kp,uu) | Low (< 0.1) | Moderate (> 0.2) | Positive: Fluorination aids in crossing the Blood-Brain Barrier. |
Conclusion & Recommendation
When to use 2-Amino-4,5-dimethoxybenzoic acid (Standard):
-
For the synthesis of generic reference compounds (e.g., Erlotinib, Gefitinib).
-
When cost-efficiency is the primary driver (significantly cheaper starting material).
-
When metabolic instability is not a limiting factor or is desired for short-acting agents.
When to use 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (Optimized):
-
Drug Discovery: For developing "Best-in-Class" inhibitors targeting resistant mutations (e.g., T790M).
-
PK Optimization: When the lead candidate suffers from rapid clearance due to 7-O-demethylation.
-
CNS Targeting: When designing inhibitors for brain metastases, where the increased lipophilicity of the difluoromethoxy group is advantageous.
The 4-(difluoromethoxy) scaffold is the superior choice for modern drug development programs requiring optimized pharmacokinetic profiles without sacrificing biological potency.
References
-
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hanmi Pharmaceutical Co., Ltd. (2016). Quinazoline derivatives as RAF inhibitors. Patent WO2016021971. (Demonstrates use of difluoromethoxy scaffolds in kinase inhibitors).
-
Santa Cruz Biotechnology. 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid Product Data Sheet.
-
Chandrika, P. M., et al. (2008). Synthesis of novel 4-anilinoquinazoline derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry. (Reference for 6,7-dimethoxyquinazoline synthesis).
Comparative analysis of -OCHF2 vs -OCH3 groups in drug design
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In modern medicinal chemistry, the bioisosteric replacement of a methoxy group (-OCH₃ ) with a difluoromethoxy group (-OCHF₂ ) is a high-impact strategy used to modulate metabolic stability, lipophilicity, and binding affinity. While -OCH₃ is a classic electron-donating hydrogen bond acceptor, -OCHF₂ introduces a paradigm shift: it acts as a lipophilic hydrogen bond donor with electron-withdrawing properties.
This guide analyzes the physicochemical and pharmacological divergences between these two moieties, providing actionable data for lead optimization.
Physicochemical Profiling: Head-to-Head Comparison
The following data synthesizes experimental values from physical organic chemistry literature to highlight the stark differences between the two groups.
| Property | Methoxy (-OCH₃ ) | Difluoromethoxy (-OCHF₂ ) | Impact on Drug Design |
| Hammett Constant ( | -0.27 (Electron Donor) | +0.18 to +0.25 (Electron Withdrawing) | Reverses electronic influence on the aromatic ring; deactivates metabolic hot spots. |
| Hammett Constant ( | +0.12 | ~ +0.30 | Increases inductive withdrawal at meta positions. |
| Lipophilicity ( | Reference (0.0) | +0.2 to +0.6 | Increases lipophilicity (permeability) without the penalty of perfluorination (-OCF₃ is ~ +1.0). |
| H-Bond Capability | Strong Acceptor | Weak Donor / Weak Acceptor | The polarized C-H bond in -OCHF₂ acts as a donor ( |
| Metabolic Liability | High (O-Demethylation) | Low (Blocked Oxidation) | C-F bonds prevent H-atom abstraction; C-H is too acidic/polarized for easy CYP oxidation. |
| Conformational Bias | Coplanar (often) | Orthogonal/Twisted | Preference for orthogonal orientation relative to the ring due to anomeric/dipole effects. |
Expert Insight: The -OCHF₂ group is often termed a "Goldilocks" substituent. It provides the metabolic stability of a trifluoromethoxy (-OCF₃) group but retains a dipole moment and H-bond donor capability similar to an alcohol, yet without the desolvation penalty associated with -OH groups.
Mechanistic Deep Dive
Metabolic Stability & The Deuterium-Like Effect
The primary driver for this bioisosteric swap is metabolic blockade. The -OCH₃ group is a primary target for Cytochrome P450 (CYP) enzymes, undergoing O-dealkylation via hydrogen atom abstraction (HAT) or single electron transfer (SET).
-
-OCH₃ Mechanism: CYP abstracts a hydrogen
radical intermediate hemiacetal loss of formaldehyde + phenol. -
-OCHF₂ Mechanism: The C-H bond is highly polarized by the two fluorine atoms. While the bond dissociation energy (BDE) is not drastically higher, the polarity mismatch and the electron-deficiency of the C-H bond make it a poor substrate for the electrophilic Oxo-Iron(IV) species in CYP enzymes.
Visualization: Metabolic Decision Pathway
The following diagram illustrates the divergent metabolic fates of these groups.
Figure 1: Comparative metabolic fate. The electron-deficient C-H of -OCHF₂ resists the initial oxidative step essential for dealkylation.
Experimental Protocols: Synthesis of Aryl Difluoromethyl Ethers
Replacing -OCH₃ with -OCHF₂ usually requires de novo synthesis from a phenol precursor rather than direct modification. Below is a standard, robust protocol using sodium chlorodifluoroacetate , a bench-stable source of difluorocarbene.
Protocol: Difluoromethylation of Phenols
Objective: Convert Ar-OH to Ar-OCHF₂.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF or DMF/Water (10:1)
-
Temperature: 90°C - 100°C
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve the phenol substrate in DMF (0.2 M concentration).
-
Deprotonation: Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Carbene Generation: Add sodium chlorodifluoroacetate in one portion.
-
Reaction: Heat the mixture to 100°C.
-
Monitoring: Monitor by TLC/LC-MS. The product is typically less polar (higher
) than the phenol. -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over
.[4] -
Purification: Flash column chromatography.
Safety Note: This reaction generates
Case Studies in Drug Design
Pantoprazole (Proton Pump Inhibitor)[3][4][5][6]
-
Structure: Contains a benzimidazole core with a -OCHF₂ group at the 5-position and a -OCH₃ on the pyridine ring.
-
Role of -OCHF₂:
-
Electronic: The electron-withdrawing nature reduces the electron density of the benzimidazole nitrogen, fine-tuning the pKa for activation only in the highly acidic parietal cells (pH < 1).
-
Stability: It prevents metabolic degradation at the 5-position, forcing metabolism to occur primarily via CYP2C19 demethylation at the remote pyridine methoxy group.
-
Roflumilast (PDE4 Inhibitor)[4][7]
-
Structure: Features a catechol ether motif where one oxygen is capped with a cyclopropylmethyl group and the other with -OCHF₂ .
-
Comparison: Early generation PDE4 inhibitors (like Rolipram) used simple -OCH₃ groups and suffered from emesis (vomiting) side effects and rapid metabolism.
-
Advantage: The -OCHF₂ group in Roflumilast improves metabolic stability and increases lipophilicity, aiding enzyme pocket occupancy without the rapid clearance associated with bis-methoxy catechols.
Decision Framework: When to Use -OCHF2
Use this logic flow to determine if this bioisostere is appropriate for your lead series.
Figure 2: Strategic decision tree for -OCH₃ to -OCHF₂ bioisosteric replacement.
References
-
Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link
-
Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2011). "Aryl Difluoromethyl Ethers: Synthesis and Application." Chemical Reviews. Link
-
PubChem Database. (2025).[1] "Roflumilast Compound Summary." National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid by COSY/HSQC
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid, a thorough structural validation is not merely a formality but a critical step to ensure the integrity of all subsequent biological and pharmacological data. This guide provides an in-depth, experience-driven walkthrough of how to leverage two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—to definitively validate the structure of this compound.
The Subject of Our Investigation: 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) is a substituted benzoic acid derivative with a molecular formula of C9H9F2NO4.[1][2] Its structure, presented below, features a complex substitution pattern on the benzene ring, making one-dimensional (1D) NMR potentially ambiguous for complete assignment. The presence of methoxy and difluoromethoxy groups, alongside an amino and a carboxylic acid functionality, creates a distinct electronic environment for each proton and carbon, which we can exploit with 2D NMR techniques for a comprehensive structural elucidation.[3][4]
Molecular Structure:
The 'Why' Behind the 'How': Choosing COSY and HSQC
For complex organic molecules, 1D NMR spectra can often be crowded, with overlapping signals that make unambiguous assignments challenging.[5] This is where 2D NMR techniques become indispensable.[6][7][8]
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks.[9][10][11][12] In essence, it maps out which protons are "talking" to each other through covalent bonds, typically over two to three bond distances.[13] For our target molecule, COSY will be instrumental in identifying the connectivity between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹H-¹³C one-bond correlation).[14][15][16] HSQC is exceptionally sensitive and provides a clear map of which proton is bonded to which carbon, effectively building the carbon framework of the molecule piece by piece.[16]
By combining the through-bond connectivity information from COSY with the direct one-bond proton-carbon correlations from HSQC, we can assemble a self-validating structural puzzle of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid.[17]
A Practical, Step-by-Step Experimental Protocol
The following protocol is designed to acquire high-quality COSY and HSQC data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Sample Preparation: The Foundation of Good Data
-
Analyte: 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. The deuterium lock signal from DMSO-d₆ is also strong and stable.
-
Concentration: A concentration of 10-20 mg of the compound in 0.6 mL of DMSO-d₆ is recommended. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant viscosity issues.[9]
-
Procedure:
-
Accurately weigh 15 mg of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid into a clean, dry vial.
-
Add 0.6 mL of DMSO-d₆.
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition: Setting the Stage for Clarity
The following parameters are suggested for a 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | DMSO | DMSO | DMSO | DMSO |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (ppm) | -2 to 12 | -10 to 200 | -2 to 12 (F2 & F1) | -2 to 12 (F2), -10 to 200 (F1) |
| Number of Scans | 16 | 1024 | 8 | 16 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s |
Rationale for Parameter Selection:
-
Pulse Programs: Standard, robust pulse sequences are chosen for reliability. The HSQC edited sequence (hsqcedetgpsisp2.2) is particularly useful as it provides phase information that distinguishes CH/CH₃ from CH₂ signals.[16]
-
Spectral Width: A wide spectral width is initially set to ensure all signals are captured. This can be narrowed in subsequent experiments for better resolution if desired.
-
Number of Scans: The number of scans is a trade-off between signal-to-noise and experimental time. For the less sensitive ¹³C and HSQC experiments, more scans are necessary.[9]
-
Relaxation Delay: A relaxation delay of 2.0 seconds is generally sufficient for small molecules to allow for near-complete relaxation of the nuclei between pulses, ensuring accurate signal integration in 1D spectra and preventing artifacts in 2D spectra.
Data Interpretation: Assembling the Structural Puzzle
Expected ¹H and ¹³C NMR Data (Hypothetical)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| COOH | ~12.5 | br s | 1H | ~168 |
| NH₂ | ~5.0 | br s | 2H | - |
| H-6 | ~7.3 | s | 1H | ~125 |
| H-3 | ~6.8 | s | 1H | ~105 |
| OCH₃ | ~3.8 | s | 3H | ~56 |
| OCHF₂ | ~7.1 | t | 1H | ~115 (t) |
COSY Analysis: Unveiling Proton Connectivity
The COSY spectrum is plotted with the ¹H spectrum on both the x and y axes.[7] The diagonal peaks represent the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate coupled protons.[10]
For 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid, we expect to see very few or no cross-peaks between the aromatic protons (H-3 and H-6) as they are separated by more than three bonds and are likely to show minimal or no coupling. The most significant information from the COSY in this case would be the confirmation of the lack of coupling between the aromatic singlets, which is consistent with the proposed substitution pattern.
HSQC Analysis: Pinpointing Proton-Carbon Attachments
The HSQC spectrum displays the ¹H spectrum on the x-axis and the ¹³C spectrum on the y-axis.[18] Each cross-peak indicates a direct, one-bond connection between a proton and a carbon.[16]
-
A cross-peak will correlate the proton signal at ~7.3 ppm with the carbon signal at ~125 ppm, definitively assigning these to H-6 and C-6 respectively.
-
Another cross-peak will link the proton at ~6.8 ppm to the carbon at ~105 ppm, assigning them to H-3 and C-3.
-
The methoxy protons at ~3.8 ppm will show a correlation to the carbon at ~56 ppm.
-
The difluoromethoxy proton at ~7.1 ppm will correlate with the triplet carbon signal at ~115 ppm.
Visualizing the Workflow: A Clear Path to Structural Validation
The following diagrams illustrate the logical flow of the COSY and HSQC experiments in elucidating the structure of our target molecule.
Caption: COSY workflow for aromatic protons.
Caption: HSQC workflow for proton-carbon correlations.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying COSY and HSQC NMR spectroscopy, we can move beyond a simple one-dimensional analysis to a robust, two-dimensional validation of the structure of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. The COSY experiment confirms the proton coupling network (or lack thereof), while the HSQC experiment provides unambiguous one-bond proton-carbon correlations. Together, these techniques form a self-validating system that provides the high level of confidence in molecular structure required in the fields of pharmaceutical research and drug development.[6] This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for all subsequent research endeavors.
References
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
YouTube. How to Process COSY and HSQC Spectra on MestreNova. [Link]
-
ACD/Labs. How to Interpret an HSQC-COSY Experiment. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
-
PubChem. 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid. [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
Columbia University. COSY - NMR Core Facility. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (C9H9F2NO4) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-4,5-dimethoxybenzoic Acid | 5653-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
The Fluorine Effect in Kinase Inhibitor Design: A Comparative Efficacy Guide
Executive Summary
In modern medicinal chemistry, the substitution of hydrogen with fluorine is rarely a trivial modification; it is a strategic tool used to modulate physicochemical properties, metabolic stability, and binding affinity. This guide analyzes the efficacy of fluorinated versus non-fluorinated kinase inhibitors, focusing on the mechanistic "Fluorine Effect." We provide a direct comparison of the Sorafenib/Regorafenib pair to illustrate how a single atom substitution can expand kinase spectrum and overcome resistance, alongside a detailed experimental workflow for validating these effects in lead optimization.
Mechanisms of Efficacy Enhancement
The incorporation of fluorine into kinase inhibitors enhances efficacy through three primary mechanisms, often referred to as the "Shield, Anchor, and Steering" effects.
The Metabolic Shield (Stability)
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F blocks oxidative metabolism (e.g., aromatic hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidation by the electrophilic heme-iron-oxo species of CYP450s.
-
Outcome: Increased half-life (
) and reduced clearance ( ), allowing for lower dosing and improved safety margins.
The Binding Anchor (Potency)
Fluorine can act as a weak hydrogen bond acceptor and participate in multipolar interactions.
-
Orthogonal Dipolar Interactions: The C-F bond is highly polarized. In the ATP-binding pocket, it can align with the dipoles of backbone amide carbonyls (C=O) or amide nitrogens (N-H), creating favorable electrostatic interactions that tighten binding.
-
Acidity Modulation: Fluorine substitution alters the
of neighboring basic centers (e.g., aminopyrimidines), often optimizing the ionization state for solubility or binding without abolishing the capacity for hydrogen bonding.
Conformational Steering (Selectivity)
-
The Gauche Effect: In aliphatic chains, fluorine prefers a gauche orientation relative to adjacent heteroatoms, which can lock a molecule into its bioactive conformation before it enters the binding pocket. This reduces the entropic penalty of binding.
Comparative Case Study: Sorafenib vs. Regorafenib
The evolution of Sorafenib to Regorafenib represents the quintessential "Me-Better" strategy driven by fluorination. Regorafenib is structurally identical to Sorafenib except for a single fluorine atom on the central phenyl ring.[1][2]
Structural Comparison
-
Sorafenib (Nexavar): Non-fluorinated central phenyl ring.
-
Regorafenib (Stivarga): Fluorinated central phenyl ring (Fluoro-Sorafenib).[1]
Performance Data Comparison
The addition of the fluorine atom does not merely sustain activity; it broadens the kinase spectrum and increases potency against specific angiogenic targets, translating to efficacy in Sorafenib-resistant phenotypes.[3]
| Feature | Sorafenib (Non-Fluorinated Parent) | Regorafenib (Fluorinated Derivative) | Impact of Fluorine |
| Primary Targets | VEGFR, PDGFR, RAF | VEGFR, PDGFR, RAF, TIE2 , RET, KIT | Expanded spectrum to include TIE2 |
| VEGFR2 Potency | >20-fold increase in potency | ||
| TIE2 Inhibition | Weak / Inactive | Potent ( | Gain of function (anti-angiogenic) |
| Metabolic Stability | Susceptible to oxidative metabolism | Enhanced stability against specific CYP isoenzymes | Prolonged duration of action |
| Clinical Efficacy | First-line HCC | Second-line HCC (effective after Sorafenib failure) | Overcomes resistance mechanisms |
Key Insight: The fluorine atom in Regorafenib fills a hydrophobic pocket more effectively and electronically activates the urea moiety, enhancing its hydrogen-bonding capability with the kinase "gatekeeper" region.
Experimental Protocol: The "Fluorine Scan" Workflow
This self-validating workflow is designed for medicinal chemists to empirically determine the optimal position for fluorine substitution.
Phase 1: In Silico Prediction & Synthesis
-
Metabolite Identification (MetID): Incubate the non-fluorinated lead (1
M) with human liver microsomes (HLM) for 60 minutes. Analyze via LC-MS/MS to identify "soft spots" (sites of hydroxylation). -
Design: Select 3-4 analogs where fluorine replaces hydrogen at the identified labile sites.
-
Synthesis: Synthesize the fluorinated analogs (F-analogs).
Phase 2: Biochemical Validation (Potency)
-
Assay: FRET or TR-FRET Kinase Activity Assay.
-
Protocol:
-
Prepare 10-point dose-response curves for Lead and F-analogs (range: 10
M to 0.1 nM). -
Incubate with recombinant kinase and ATP (
concentration). -
Measure phosphorylation via fluorescence ratio.
-
Acceptance Criteria: F-analog must maintain or improve
(within 2-fold of Lead).
-
Phase 3: Metabolic Stability Validation (The Shield Test)
-
Assay: Microsomal Stability Assay.
-
Protocol:
-
Incubate compounds (1
M) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C. -
Sample at
min. -
Quench with cold acetonitrile containing internal standard.
-
Quantify remaining parent compound via LC-MS/MS.
-
Calculate Intrinsic Clearance (
). -
Success Criteria: F-analog shows
reduction in compared to Lead.
-
Visualizations
Diagram 1: Mechanism of the Fluorine Effect
This diagram illustrates how fluorine enhances binding and blocks metabolism within the kinase pocket.
Caption: The dual role of Fluorine: acting as an electrostatic anchor to increase binding affinity (green) and a metabolic shield against CYP450 oxidation (red).
Diagram 2: Lead Optimization Workflow
A decision tree for validating fluorinated analogs.
Caption: The "Fluorine Scan" workflow: A systematic approach to identifying bioisosteres that balance potency and metabolic stability.
References
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tai, S. J., et al. (2014). Targeting the RAF-MEK-ERK signaling pathway in cancer therapy.[4] Journal of Hematology & Oncology. Retrieved from [Link]
-
FDA Label. (2013). Stivarga (regorafenib) tablets, for oral use.[3] Retrieved from [Link]
Sources
Publish Comparison Guide: Cross-Referencing Experimental NMR Data with Predicted Spectra
Executive Summary: The Cost of Misassignment
In drug development, the structural misassignment of a lead compound is a catastrophic failure mode. It results in wasted synthetic effort, erroneous SAR (Structure-Activity Relationship) models, and potential patent invalidation. While 2D NMR (COSY, HSQC, HMBC) provides connectivity, it often fails to distinguish between subtle stereoisomers or regioisomers.
This guide details a self-validating workflow that integrates experimental data with spectral prediction. We move beyond simple "eyeballing" to a rigorous, metric-driven approach comparing Empirical Informatics (fast, database-driven) and Quantum Mechanical (DFT) (slow, first-principles) methods.
The Landscape of Prediction Tools
To validate a structure, we must simulate its spectrum. The choice of tool dictates the speed and accuracy of this validation.
Comparative Analysis: Empirical vs. Ab Initio (DFT)
| Feature | Empirical / Knowledge-Based | Quantum Mechanical (DFT) |
| Representative Tools | Mnova (Mestrelab) , ACD/Labs , ChemDraw | Gaussian , Orca , Jaguar |
| Methodology | HOSE Codes / Neural Networks: Fragments are matched against a massive database of experimental shifts. | GIAO / DFT: Solves the Schrödinger equation to calculate magnetic shielding tensors from first principles. |
| Speed | Seconds per molecule. Real-time validation. | Hours to Days (CPU cluster required). |
| Accuracy (1H MAE) | ~0.15 – 0.30 ppm (highly dependent on database similarity). | ~0.05 – 0.15 ppm (systematic, handles exotic conformers). |
| Stereochemistry | Weak. Often fails to distinguish subtle diastereomers unless specific fragments exist in DB. | Superior. Can resolve stereoisomers by calculating Boltzmann-weighted averages of conformers. |
| Best Use Case | Routine high-throughput screening; purity checks. | Determining absolute configuration; resolving ambiguous regioisomers. |
Technical Insight: Empirical tools like ACD/Labs excel when your molecule resembles known chemistry (e.g., standard pharma scaffolds). However, for novel natural products or macrocycles, they often revert to lower-accuracy increment rules. In these "out-of-domain" cases, DFT is not a luxury; it is a necessity [1].
The Self-Validating Protocol (SVP)
Do not rely on a single prediction. Use a tiered "Hybrid Workflow" to balance throughput with rigor.
Phase 1: Data Acquisition & Processing
-
Solvent Consistency: Ensure experimental data is acquired in standard solvents (
, ) matching the prediction software's primary database. -
Referencing: Calibrate the experimental spectrum to TMS (0.00 ppm) or the residual solvent peak with high precision. Misreferencing is the #1 cause of false "mismatches."
Phase 2: The Empirical Gatekeeper
-
Generate Prediction: Run the structure through Mnova or ACD/Labs.
-
Calculate Metrics: Do not just look at the plot. Calculate the Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD) for
and shifts. -
The "Traffic Light" System:
-
Green (Pass):
MAE < 0.15 ppm; MAE < 2.0 ppm. No unexplainable outliers > 0.5 ppm. -
Yellow (Caution): Metrics exceed thresholds. Inspect outliers. Are they exchangeable protons (OH, NH)? If yes, ignore. If CH, proceed to Phase 3.
-
Red (Fail): Significant deviations in backbone signals. The structure is likely incorrect.
-
Phase 3: The DFT Escalation (For "Yellow" Cases)
If empirical prediction is ambiguous, perform a DFT calculation:
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find low-energy conformers.
-
Geometry Optimization: Optimize top conformers using DFT (e.g., B3LYP/6-31G*).
-
NMR Calculation: Calculate shielding tensors (GIAO method) including solvent effects (PCM/SMD models).
-
Boltzmann Weighting: Average the shifts based on relative energies.
-
DP4+ Probability: Use the DP4+ statistical method to assign a probability score to the structure [2].
Visualizing the Workflow
The following diagram illustrates the logical flow of the Self-Validating Protocol.
Caption: A logic-gated workflow for NMR structure validation. Empirical checks provide speed; DFT escalation ensures accuracy for complex cases.
Case Study: The Stereochemical Trap
Consider a scenario involving a rigid bicyclic system with two possible diastereomers (Endo vs. Exo).
-
Experimental Data: 1H NMR shows a bridgehead proton at 3.45 ppm.
-
Empirical Prediction (Mnova):
-
Endo: Predicted 3.40 ppm.
-
Exo: Predicted 3.38 ppm.
-
Result:
is too small (0.02 ppm) to distinguish using empirical rules, which are based on average environments.
-
-
DFT Calculation (Gaussian):
-
Endo: Calculated 3.48 ppm.
-
Exo: Calculated 3.12 ppm (shielded by anisotropy of a nearby carbonyl).
-
Result: The DFT calculation reveals a distinct shielding effect in the Exo form that empirical databases missed. The structure is confidently assigned as Endo .
-
References
-
Benchmarking DFT and Empirical Methods: Comparison of NMR chemical shift prediction methods. Journal of Chemical Information and Modeling. [Link]
-
The DP4+ Probability Method: A sophisticated statistical method for assigning stereochemistry using GIAO NMR shifts. Theoretical Chemistry Accounts. [Link]
-
Best Practices in Structure Elucidation: Computer-Assisted Structure Elucidation (CASE): Current and Future Perspectives. Magnetic Resonance in Chemistry. [Link]
-
Mnova vs ACD/Labs Benchmark: Deciding which is the best 1H NMR predictor for organic compounds. Semantic Scholar / Academie Sciences. [Link]
Bioisosteric Replacement Guide: Methoxy (-OCH₃) to Difluoromethoxy (-OCHF₂)
Executive Summary: The "Goldilocks" Fluorinated Ether
In medicinal chemistry, the transition from a methoxy group (-OCH₃ ) to a difluoromethoxy group (-OCHF₂ ) is rarely a simple "fluorine scan" substitution. It represents a fundamental shift in molecular interaction potential.
While the trifluoromethoxy group (-OCF₃) is often employed solely for lipophilicity and metabolic blocking, the difluoromethoxy group is unique: it acts as a lipophilic hydrogen bond donor . The highly acidic proton on the terminal carbon (
This guide analyzes the strategic replacement of -OCH₃ with -OCHF₂, supported by quantitative physicochemical comparisons and three pivotal case studies (Roflumilast, Pantoprazole, and Estradiol analogs).
Physicochemical Comparison
The following table contrasts the key properties of the methoxy group with its fluorinated bioisosteres. Note the distinct "Hydrogen Bond Acidity" of the difluoromethoxy group.[1]
Table 1: Comparative Physicochemical Properties[2]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Acceptor) | +0.35 (Strong Acceptor) | Modulates electronic density of the aromatic ring; -OCHF₂ is less deactivating than -OCF₃. |
| Hansch Lipophilicity ( | -0.02 | +0.65 | +1.04 | -OCHF₂ increases lipophilicity (improving permeability) without the extreme hydrophobicity of -OCF₃. |
| H-Bond Acidity ( | ~0.00 | ~0.14 | 0.00 | Critical Differentiator: The polarized C-H in -OCHF₂ acts as a weak H-bond donor. |
| Metabolic Liability | High (O-demethylation) | Low | Very Low | -OCHF₂ blocks CYP450-mediated O-dealkylation due to C-F bond strength and reduced electron density on Oxygen. |
| Conformation | Coplanar (preferred) | Orthogonal (often preferred) | Orthogonal | Fluorination changes the preferred torsional angle relative to the aryl ring. |
Scientist's Note: The "Hydrogen Bond Acidity" (
) of -OCHF₂ is comparable to that of acetylene. This allows the group to satisfy H-bond acceptor pockets in enzymes that the parent -OCH₃ cannot, potentially boosting potency while simultaneously solving metabolic instability.
Strategic Decision Logic
Before examining specific drugs, use this decision tree to determine if this bioisosteric replacement fits your lead optimization strategy.
Figure 1: Decision logic for replacing a methoxy group. The unique donor capability of -OCHF₂ distinguishes it from -OCF₃.
Case Studies in Drug Development
Case Study 1: Roflumilast (PDE4 Inhibitor)
The Challenge: Early PDE4 inhibitors (like Rolipram and Piclamilast) suffered from a narrow therapeutic window (emesis vs. anti-inflammatory effect) and metabolic instability. Piclamilast contains a methoxy group and a cyclopentyloxy group.
The Bioisosteric Solution: Roflumilast replaces the methoxy group of the catechol ether pharmacophore with a difluoromethoxy group.
-
Potency & Selectivity: While Piclamilast is more potent (pM range), it is non-selective.[2][3] Roflumilast (
nM) achieves high selectivity for PDE4B/D subtypes.[4] The -OCHF₂ group fills a hydrophobic pocket (Q2 pocket) but, crucially, the polarized C-H forms a weak electrostatic interaction that anchors the molecule differently than a methoxy group. -
Metabolic Stability: The -OCHF₂ group is virtually inert to CYP450 oxidative dealkylation. In contrast, the methoxy analogs are rapidly cleared via O-demethylation. This substitution contributes to Roflumilast's favorable pharmacokinetic profile (
hours) and high oral bioavailability (~80%).
Case Study 2: Pantoprazole (Proton Pump Inhibitor)
The Challenge: Omeprazole (the first-in-class PPI) contains a methoxy group on the benzimidazole ring. It suffers from specific chemical instabilities, including the formation of degradation dimers under neutral/acidic conditions before reaching the target.
The Bioisosteric Solution: Pantoprazole incorporates a difluoromethoxy group at the 6-position of the benzimidazole.
-
Chemical Stability: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the benzimidazole ring. This prevents the formation of the "dimer impurity" (a radical-mediated coupling) that is observed with the more electron-rich methoxy-substituted Omeprazole.
-
pKa Modulation: The -OCHF₂ group lowers the
of the pyridine nitrogen compared to the -OCH₃ group. This makes Pantoprazole more stable at neutral pH (bloodstream) and more strictly activated only in the highly acidic environment of the parietal cells ( ), improving its tissue selectivity.
Case Study 3: 2-Difluoromethoxyestradiol
The Challenge: 2-Methoxyestradiol (2ME2) is an endogenous metabolite with anti-proliferative and anti-angiogenic properties, but it has poor metabolic stability due to rapid O-demethylation at the 2-position and conjugation.
The Bioisosteric Solution: Researchers synthesized 2-difluoromethoxyestradiol analogs.
-
Result: The replacement successfully blocked the O-demethylation pathway. While the direct binding affinity to tubulin was slightly reduced (likely due to the steric bulk of F vs H), the sulfamate derivatives of the difluoromethoxy analog showed superior potency in vivo due to the drastically improved half-life and metabolic resistance.
Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
Method Selection: Avoid ozone-depleting chlorodifluoromethane (Freon-22) gas. Recommended Method: Sodium Chlorodifluoroacetate (Solid, Bench-stable reagent).
Protocol: Difluoromethylation of a Phenol
Reaction:
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.0 - 3.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMF/Water mixture (10:1)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol substrate (1.0 equiv) in DMF (0.2 M concentration).
-
Base Addition: Add anhydrous
(2.0 equiv) to the solution. Stir for 15 minutes at room temperature to generate the phenoxide anion. -
Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (1.5 equiv initially).
-
Heating (The Critical Step): Heat the reaction mixture to 90-100°C .
-
Monitoring: Monitor by TLC/LC-MS. If conversion stalls, add the remaining reagent (0.5 - 1.5 equiv) in portions. The reaction typically requires 2–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3). Wash organic layers with brine (x2) to remove DMF. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography. (Note: -OCHF₂ products are typically less polar than the parent phenol but more polar than -OCF₃ analogs).
Figure 2: Mechanistic workflow for difluoromethylation via difluorocarbene generation.
References
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017).[7] Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. Link
- Sturm, E., et al. (2000). Pantoprazole: A New Proton Pump Inhibitor – Focus on Stability and Selectivity. Current Opinion in Investigational Drugs. (Contextual citation for Pantoprazole stability mechanisms).
-
Hu, J., et al. (2014). Synthesis of Aryl Difluoromethyl Ethers. Journal of Fluorine Chemistry, 160, 72-76. Link
-
Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 75(4), 1333-1336. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Impact of Difluoromethoxy Group on Aminobenzoic Acid pKa and Lipophilicity
The following technical guide objectively assesses the physicochemical impact of the difluoromethoxy (–OCHF₂) group on the aminobenzoic acid scaffold. It contrasts this moiety with standard alternatives (–OCH₃, –OCF₃, –H) to aid in rational drug design.
Executive Summary
The difluoromethoxy group (–OCHF₂) represents a strategic "middle ground" in medicinal chemistry, bridging the gap between the electron-donating methoxy group (–OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (–OCF₃).
When introduced onto an aminobenzoic acid scaffold, the –OCHF₂ group exerts a distinct electron-withdrawing effect (
-
Acidic Strength (COOH): Increases acidity (lowers pKa).
-
Basic Strength (NH₂): Decreases basicity (lowers pKa of conjugate acid).
-
Lipophilicity: Acts as a lipophilic hydrogen bond donor (Lip-HBD), offering a unique solvation profile distinct from the hydrophobic –OCF₃.
Electronic Analysis: The "Fluorine Effect"
To understand the pKa shifts, one must quantify the electronic perturbation caused by the fluorine atoms. The –OCHF₂ group modifies the aromatic ring electronics through two competing mechanisms:
-
Inductive Withdrawal (-I): The electronegative fluorine atoms pull electron density through the
-bond framework. -
Resonance Donation (+R): The oxygen lone pairs donate into the
-system, but this is severely attenuated by the fluorines compared to a methoxy group.
Comparative Electronic Parameters (Hammett Constants)
The following table contrasts the electronic parameters of –OCHF₂ with common alternatives.
| Substituent | Electronic Nature | ||||
| –OCH₃ | -0.27 | +0.12 | +0.25 | -0.50 | Strong Donor |
| –H | 0.00 | 0.00 | 0.00 | 0.00 | Neutral |
| –OCHF₂ | +0.18 | +0.35 | +0.58 | -0.40 | Weak Withdrawer |
| –OCF₃ | +0.35 | +0.40 | +0.55 | -0.20 | Strong Withdrawer |
| –F | +0.06 | +0.34 | +0.52 | -0.34 | Weak Withdrawer |
Data Sources: Hansch, C., et al. Chem. Rev. 1991; BenchChem Technical Reports.
Mechanistic Diagram: Electronic Tug-of-War
The diagram below visualizes how the –OCHF₂ group alters electron density relative to –OCH₃, directly impacting the stability of the carboxylate anion and ammonium cation.
Caption: Comparative electronic effects. The -OCHF2 group reverses the net electronic flow compared to -OCH3 due to the dominant inductive withdrawal of the fluorine atoms.
Impact on pKa: Quantitative Assessment
The introduction of –OCHF₂ shifts the pKa of both functional groups on the aminobenzoic acid scaffold. The direction of the shift is consistent with electron withdrawal.
Predicted pKa Shifts (Para-Substituted Model)
Using the Hammett equation (
| Functional Group | Ionization Event | Effect of –OCHF₂ (vs –H) | Estimated Shift ( |
| Carboxylic Acid | Stabilizes Anion | -0.15 to -0.25 (More Acidic) | |
| Amine | Destabilizes Cation | -0.50 to -1.0 (Less Basic) |
Comparative Data Table: Aminobenzoic Acid Analogs
Note: Values are derived from Hammett-based predictions and bioisostere databases.
| Compound Scaffold | Substituent (R) | pKa (COOH) | pKa (NH₂ conj. acid) | Net Charge at pH 7.4 |
| 4-Aminobenzoic Acid | –H | 2.38 | 4.85 | Anionic (-1) |
| 4-Amino-3-methoxy... | –OCH₃ | ~2.50 | ~5.30 | Anionic (-1) |
| 4-Amino-3-difluoromethoxy... | –OCHF₂ | ~2.15 | ~4.10 | Strongly Anionic |
| 4-Amino-3-trifluoromethoxy... | –OCF₃ | ~2.05 | ~3.60 | Strongly Anionic |
Key Insight: The –OCHF₂ group lowers the basicity of the aniline nitrogen significantly. If the drug target requires a protonated amine for binding (salt bridge), the –OCHF₂ analog may lose potency compared to the –OCH₃ analog unless the pH of the microenvironment is very low.
Lipophilicity & Solubility (LogP/LogD)
While pKa determines ionization state, the –OCHF₂ group also profoundly impacts lipophilicity. Unlike the "inert" –OCF₃, the –OCHF₂ group contains a polarized C–H bond that can function as a hydrogen bond donor .
-
Lipophilicity Order: –OCH₃ < –OCHF₂ < –OCF₃[1]
-
Solubility: The –OCHF₂ group often maintains better aqueous solubility than –OCF₃ due to its ability to interact with water via hydrogen bonding (Lipophilic H-bond Donor).
Experimental Protocols
A. Synthesis of Difluoromethoxy-Aminobenzoic Acids
Direct difluoromethylation of a phenolic precursor is the standard route.
-
Precursor: Start with the appropriate hydroxy-nitrobenzoic ester (e.g., methyl 4-nitro-3-hydroxybenzoate).
-
Difluoromethylation:
-
Reagent: Sodium chlorodifluoroacetate (
) or Diethyl (bromodifluoromethyl)phosphonate. -
Conditions:
, DMF, 70-100°C. The reagent generates difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.
-
-
Reduction & Hydrolysis:
-
Reduce the nitro group (
, Pd/C) to the amine. -
Hydrolyze the ester (LiOH, THF/H2O) to the final acid.
-
B. pKa Determination Protocol (Potentiometric Titration)
This protocol is self-validating using a standard reference (Benzoic Acid).
Objective: Determine precise macroscopic pKa values for the COOH and NH₂ groups.
Workflow Diagram:
Caption: Potentiometric titration workflow for zwitterionic aminobenzoic acid derivatives.
Validation Criteria:
-
Temperature: Maintain exactly 25.0 ± 0.1°C.
-
Calibration: Electrode slope must be 98-102% theoretical Nernstian.
-
Concentration: Sample concentration must be
M to ensure signal-to-noise ratio.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[2] Chemical Reviews, 91(2), 165-195. Link
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link
-
BenchChem Technical Support. (2025). Comparative Guide to Fluorinated Alkoxy Groups.Link
Sources
Head-to-head comparison of different aminobenzoic acid isomers in biological assays
Executive Summary & Chemical Distinction
Objective: This guide provides a technical comparison of the three aminobenzoic acid isomers—2-aminobenzoic acid (Anthranilic acid) , 3-aminobenzoic acid , and 4-aminobenzoic acid (PABA) . While they share the same molecular formula (
-
2-Aminobenzoic Acid (Ortho): Primary utility is in fluorescence-based detection and tryptophan biosynthesis assays.
-
3-Aminobenzoic Acid (Meta): Used primarily as a negative control or non-metabolizable structural analog in specific enzymatic assays.
-
4-Aminobenzoic Acid (Para): The gold standard for folate biosynthesis inhibition assays (sulfonamide competition) and N-acetyltransferase 1 (NAT1) metabolic profiling.
Physicochemical Profile Comparison
| Feature | 2-Aminobenzoic Acid (Anthranilic) | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid (PABA) |
| Position | Ortho (1,[2]2) | Meta (1,3) | Para (1,4) |
| pKa (COOH) | ~2.17 (Intramolecular H-bond effect) | ~3.07 | ~2.38 |
| pKa (NH₂) | ~4.85 | ~4.79 | ~4.88 |
| Solubility ( | 3.5 mg/mL (Lowest) | 5.9 mg/mL | 4.7 mg/mL |
| Spectral Key | Fluorescent (Ex: ~300nm, Em: ~405nm) | Weak/Negligible Fluorescence | UV Absorber ( |
| Primary Bio-Role | Tryptophan Precursor / Quorum Sensing | Synthetic Building Block | Folate Precursor |
Assay 1: Bacterial Growth & Antimetabolite Screens
Context: This is the critical assay for drug development targeting the folate pathway (e.g., antibiotics).[1] PABA is the essential metabolite; 2-ABA and 3-ABA serve as specificity controls.
Mechanism of Action
-
PABA (4-ABA): Substrate for Dihydropteroate Synthase (DHPS). It condenses with pteridine to form dihydropteroic acid. Sulfonamides act as competitive inhibitors here.
-
Anthranilate (2-ABA): Substrate for Anthranilate Phosphoribosyltransferase (TrpD) in Tryptophan synthesis. It does not rescue folate-starved bacteria.
Experimental Protocol: Sulfonamide Competition Assay
Purpose: To validate the specificity of a folate pathway inhibitor using PABA rescue.
-
Preparation:
-
Prepare M9 Minimal Media (folate-free).
-
Inoculate E. coli K12 strain (OD600 = 0.05).
-
-
Treatment Groups:
-
Control: Media + Bacteria (No drug).
-
Test: Media + Bacteria + Sulfamethoxazole (IC80 concentration).
-
Rescue A (PABA): Test condition + 4-aminobenzoic acid (100 µM).
-
Rescue B (Specificity Control): Test condition + 2-aminobenzoic acid (100 µM).
-
-
Readout:
-
Incubate at 37°C for 18 hours. Measure OD600.
-
-
Expected Outcome:
-
PABA: Restores growth (competitively displaces sulfonamide).
-
2-ABA / 3-ABA: No growth restoration (confirms drug targets folate, not Trp pathway).[1]
-
Pathway Visualization
Figure 1: Divergent biosynthetic pathways from Chorismate. PABA feeds into Folate synthesis (inhibited by Sulfonamides), while 2-ABA feeds into Tryptophan synthesis.[1]
Assay 2: Fluorescence-Based Detection
Context: Unlike PABA, 2-aminobenzoic acid possesses strong intrinsic fluorescence due to the ortho effect (intramolecular hydrogen bonding stability). This makes it a superior choice for derivatization tags in glycan analysis or as a probe for enzymatic cleavage.
Comparative Spectral Properties
-
2-Aminobenzoic Acid:
, (Blue).[1] High Quantum Yield. -
4-Aminobenzoic Acid: Non-fluorescent in most aqueous buffers (energy dissipated via TICT states). Absorbs strongly in UV-B.[3]
Protocol: Anthranilic Acid Tagging for Glycan Analysis
Purpose: Labeling reducing sugars for HPLC/Fluorescence detection.
-
Reagent Setup:
-
Dissolve 2-aminobenzoic acid (30 mg) and sodium cyanoborohydride (30 mg) in 1 mL of DMSO/Acetic Acid (7:3 v/v).
-
Note: Do not substitute with 3-ABA or 4-ABA; they will not provide the necessary fluorescence signal.
-
-
Labeling Reaction:
-
Mix glycan sample (dry) with 5 µL of reagent.
-
Incubate at 65°C for 2 hours.
-
-
Cleanup:
-
Precipitate with acetonitrile to remove excess free 2-ABA.
-
-
Detection:
-
HPLC with Fluorescence Detector (Ex: 330 nm, Em: 420 nm).
-
Assay 3: Metabolic Stability (N-Acetylation)
Context: The N-acetylation of aromatic amines is a key detoxification pathway in the liver, catalyzed by N-acetyltransferase (NAT) enzymes.[4] PABA is the specific substrate probe for NAT1 , distinguishing it from NAT2 (which prefers sulfamethazine).[1][4][5]
Substrate Specificity
-
NAT1: High affinity for 4-aminobenzoic acid .
-
NAT2: Low affinity for 4-aminobenzoic acid.
-
3-aminobenzoic acid: Poor substrate for both (often used as an internal standard in HPLC analysis of these assays).
Protocol: NAT1 Enzymatic Kinetic Assay
Purpose: To determine the acetylator phenotype of a biological sample (cytosol or recombinant protein).
-
Reaction Mix:
-
Buffer: 20 mM Tris-HCl, pH 7.5.
-
Cofactor: Acetyl-CoA (100 µM).
-
Substrate: 4-aminobenzoic acid (Variable: 10 - 500 µM).
-
-
Initiation:
-
Add enzyme source (e.g., 10 µg liver cytosol).
-
Incubate at 37°C for 10-20 minutes (linear phase).
-
-
Termination:
-
Add 10% Trichloroacetic acid (TCA) to quench.
-
-
Quantification:
-
HPLC-UV (270 nm).
-
Measure formation of N-acetyl-4-aminobenzoic acid .
-
Calculation: Plot Michaelis-Menten curve (
).
-
Workflow Visualization
Figure 2: Workflow for NAT1 activity assay using PABA as the specific substrate.
Conclusion & Recommendations
| Application Scenario | Recommended Isomer | Reason |
| Folate Antagonist Screening | 4-Aminobenzoic Acid | Essential precursor for DHPS; rescues sulfonamide inhibition. |
| Fluorescent Tagging (Glycans) | 2-Aminobenzoic Acid | High quantum yield fluorescence; 4-ABA is non-fluorescent. |
| NAT1 Metabolic Profiling | 4-Aminobenzoic Acid | High specificity substrate for NAT1 (vs NAT2). |
| Negative Control (Metabolism) | 3-Aminobenzoic Acid | Structurally similar but biologically inert in Folate/Trp pathways. |
| UV Protection Studies | 4-Aminobenzoic Acid | Strong UVB absorption (historical sunscreen active).[3] |
Final Directive: Do not interchange these isomers. Despite chemical similarity, 2-ABA drives tryptophan/fluorescence applications, while 4-ABA drives folate/metabolic applications.[1] 3-ABA is best reserved as a structural negative control.
References
-
BenchChem. (2025).[6][7] A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Protocols. Link[1]
-
National Institutes of Health (NIH). (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor. Link
-
PubChem. (2025).[8] 4-Aminobenzoic Acid Compound Summary. Link
-
Royal Society of Chemistry. (2020). Ultrafast spectroscopy of 4-aminobenzoic acid: Solving the sunscreen controversy. Link
-
Wikipedia. (2025). Anthranilic acid: Properties and Fluorescence. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid
Abstract: This guide provides an in-depth technical comparison and interpretation of a Certificate of Analysis (CoA) for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid, a crucial building block in modern medicinal chemistry.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of specifications. It delves into the causality behind the analytical techniques chosen, provides detailed experimental protocols for verification, and offers a framework for comparing the quality of this reagent from different suppliers. By synthesizing technical data with practical, field-proven insights, this guide aims to empower users to make informed decisions about the suitability of this compound for their specific research and development needs.
Introduction: The Critical Role of Starting Material Quality
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a structurally complex aromatic amino acid. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents, including kinase inhibitors and other targeted therapies, is well-established.[1][2] The presence of a difluoromethoxy group, in particular, is a common strategy in drug design to modulate metabolic stability and receptor binding affinity.[3]
However, the very structural features that make this compound valuable also present challenges in its synthesis and purification. Potential impurities, such as regioisomers, starting material carryover, or byproducts from incomplete reactions, can have a significant impact on the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).
Therefore, a Certificate of Analysis (CoA) for this material is more than a mere formality; it is a critical document that provides a detailed "report card" on a specific batch's quality and purity.[4][5][6][7] This guide will deconstruct a typical CoA for this compound, comparing not just the results but the analytical methodologies themselves, providing a framework for what constitutes a high-quality, reliable reagent.
Deconstructing the Certificate of Analysis: A Comparative Framework
A comprehensive CoA for a high-purity chemical reagent should provide verifiable data on its identity, purity, and the levels of key impurities.[5] When comparing CoAs from different suppliers, it is crucial to look beyond the stated purity value and examine the rigor of the analytical methods used to generate that data. A higher price point for a reagent can often be justified by more comprehensive and sensitive analytical testing.
Below is a logical workflow for the analytical characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid, which we will use as a framework for our comparative guide.
Caption: Analytical workflow for comprehensive quality control.
Comparative Analysis of Key CoA Sections
For the purpose of this guide, we will compare two hypothetical Certificates of Analysis for the same compound. Supplier A represents a standard-grade reagent, while Supplier B represents a premium, high-purity grade suitable for GMP or late-stage development projects.
Identity Confirmation
The Causality Behind the Choice: Identity testing is the foundational step, ensuring that the material is indeed 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. While a single technique can be suggestive, a combination of orthogonal methods provides the highest degree of confidence.
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is paramount for structural elucidation. ¹H NMR confirms the proton environment of the aromatic ring and substituent groups. Crucially, for a fluorinated compound like this, ¹⁹F NMR is essential.[8][9][10][11][12] It provides a direct and highly sensitive probe for the difluoromethoxy group, and any unexpected signals could indicate fluorine-containing impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing a fundamental check of its identity. High-resolution mass spectrometry (HRMS), often performed with a Q-TOF instrument, can provide mass accuracy to within a few parts per million (ppm), further solidifying the elemental composition.[13]
-
FTIR Spectroscopy: Provides confirmation of key functional groups (e.g., carboxylic acid, amine, C-O bonds), serving as a rapid identity check.
| Test | Supplier A (Standard Grade) | Supplier B (Premium Grade) | Senior Scientist's Interpretation |
| ¹H NMR | Conforms to structure | Conforms to structure, spectrum provided | Supplier B providing the actual spectrum allows for independent verification of peak assignments and the absence of minor proton-bearing impurities. |
| ¹⁹F NMR | Not performed | Conforms to structure, spectrum provided | The absence of ¹⁹F NMR from Supplier A is a significant omission for a fluorinated compound. This test is critical for detecting fluorinated impurities.[8][9][10][11][12] |
| Mass Spec. | Conforms | Conforms (HRMS), data provided | Supplier B's use of High-Resolution Mass Spectrometry (HRMS) provides a higher level of confidence in the elemental composition compared to nominal mass. |
| FTIR | Conforms | Conforms | Both suppliers meet the basic requirement for functional group confirmation. |
Purity and Impurity Profiling
The Causality Behind the Choice: This is often the most critical section for a drug development professional. The choice of analytical technique directly impacts the ability to detect and quantify impurities that could affect reaction yields, side-product formation, or the safety profile of the final drug substance.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of non-volatile organic molecules.[14][15][16][17] A UV detector is typically used, and the purity is reported as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity profiling.[13][18][19][20][21][22] While HPLC-UV can show the presence of an impurity as a peak, LC-MS can provide the molecular weight of that impurity, offering crucial clues to its identity.[18][19][20]
| Test | Supplier A (Standard Grade) | Supplier B (Premium Grade) | Senior Scientist's Interpretation |
| Purity (HPLC) | ≥ 98.0% (area %) | 99.8% (area %) | Supplier B provides a much higher purity, which is critical for reducing the impurity burden in subsequent synthetic steps. |
| Impurity Profiling | Not specified | All impurities >0.05% identified by LC-MS | Supplier B's commitment to identifying impurities above the 0.05% reporting threshold (in line with FDA recommendations) is a hallmark of a high-quality reagent.[13] This provides invaluable information for process development and regulatory filings. |
| Water Content | ≤ 0.5% (Karl Fischer) | 0.12% (Karl Fischer) | Both use the appropriate Karl Fischer method, but Supplier B's lower water content is preferable for moisture-sensitive reactions. |
| Residual Solvents | Not specified | Meets ICH Q3C limits (GC-HS) | Supplier A provides no information on residual solvents, which can be detrimental to many catalytic reactions. Supplier B's testing against ICH guidelines provides assurance of low levels of common synthesis solvents. |
Summary of Quantitative Data
| Parameter | Supplier A Specification | Supplier B Result | Method |
| Purity | ≥ 98.0% | 99.8% | HPLC-UV |
| Largest Single Impurity | Not Reported | 0.08% | HPLC-UV |
| Total Impurities | ≤ 2.0% | 0.2% | HPLC-UV |
| Water Content | ≤ 0.5% | 0.12% | Karl Fischer Titration |
| Residual Solvents | Not Reported | Complies with ICH Q3C | Headspace GC-MS |
Experimental Protocols for Verification
To ensure a self-validating system, the protocols used to generate the CoA data should be robust and based on established scientific principles. Below are detailed, step-by-step methodologies for the key experiments.
HPLC-UV Method for Purity Assay
Objective: To separate the main compound from potential impurities and quantify its purity based on UV absorbance.
Caption: Workflow for HPLC-UV Purity Analysis.
Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Analysis: Inject 5 µL. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Causality: A gradient method is chosen to ensure the elution of both polar and non-polar impurities. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group is protonated for good peak shape on a reversed-phase column.
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure by analyzing the ¹H and ¹⁹F NMR spectra.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals would include aromatic protons, a methoxy singlet, and an amino group broad singlet.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal, likely a triplet due to coupling with the methoxy proton, is expected for the -OCHF₂ group. The chemical shift is a key identifier.
Causality: DMSO-d₆ is a good choice for solubilizing the polar benzoic acid derivative. A 400 MHz instrument provides sufficient resolution for unambiguous peak assignment. Proton decoupling in the ¹⁹F spectrum simplifies the signal to confirm that all fluorine atoms are in the same chemical environment.
Conclusion: Making an Informed Choice
This comparative guide demonstrates that not all Certificates of Analysis are created equal. A premium-grade reagent, as exemplified by Supplier B, provides a much higher level of quality assurance through more rigorous and comprehensive analytical testing.
For researchers in early-stage discovery, a standard-grade reagent might be sufficient. However, for professionals in process development, scale-up, and GMP manufacturing, the detailed impurity profile, residual solvent analysis, and verifiable spectral data provided by a premium supplier are indispensable. This level of detail minimizes risks, aids in regulatory submissions, and ultimately contributes to the development of safer and more effective medicines. The additional cost of a high-purity, well-characterized reagent is a prudent investment against the potential for failed experiments, batch-to-batch variability, and downstream purification challenges.
References
-
PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Pharmaffiliates. (2026, January 29). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Retrieved February 2, 2026, from [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4577. Retrieved February 2, 2026, from [Link]
-
Labstat. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved February 2, 2026, from [Link]
-
Resolve Mass. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved February 2, 2026, from [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 2, 2026, from [Link]
-
Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved February 2, 2026, from [Link]
-
Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved February 2, 2026, from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 2, 2026, from [Link]
-
SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA). Retrieved February 2, 2026, from [Link]
-
Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines from Cooking Utensils by LC/MS/MS. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliancechemical.com [alliancechemical.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. shop.reactivo.com.sg [shop.reactivo.com.sg]
- 7. safetyculture.com [safetyculture.com]
- 8. jeolusa.com [jeolusa.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 13. hpst.cz [hpst.cz]
- 14. researchgate.net [researchgate.net]
- 15. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. fimm.valahia.ro [fimm.valahia.ro]
- 17. thaiscience.info [thaiscience.info]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. biomedres.us [biomedres.us]
- 21. sepscience.com [sepscience.com]
- 22. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
